TGR5 Receptor Agonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27N3O6 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
ethoxymethyl 5-[[3-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)-4-pyridinyl]oxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H27N3O6/c1-2-35-18-37-29(34)23-17-36-26-10-9-20(15-21(23)26)38-27-11-12-30-16-22(27)28(33)32-14-13-31(19-7-8-19)24-5-3-4-6-25(24)32/h3-6,9-12,15-17,19H,2,7-8,13-14,18H2,1H3 |
InChI Key |
WJLRTDVQPXBODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)C1=COC2=C1C=C(C=C2)OC3=C(C=NC=C3)C(=O)N4CCN(C5=CC=CC=C54)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
TGR5 Receptor Agonist Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases. As a cell surface receptor for bile acids, TGR5 activation triggers a cascade of intracellular signaling events that modulate energy homeostasis, glucose metabolism, and inflammatory responses. This technical guide provides an in-depth overview of the mechanism of action of TGR5 receptor agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Gαs-cAMP Signaling Cascade
The principal mechanism of action for TGR5 agonists involves the activation of a canonical G-protein-coupled receptor (GPCR) signaling pathway. Upon ligand binding, TGR5 undergoes a conformational change that facilitates its coupling to the stimulatory G alpha subunit (Gαs). This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC). Activated adenylyl cyclase converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] The elevation of intracellular cAMP is a critical node in TGR5 signaling, leading to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2]
Downstream Effects of cAMP Activation:
-
PKA-Mediated Signaling: PKA, a serine/threonine kinase, is activated by cAMP and phosphorylates a multitude of downstream targets, influencing gene transcription, metabolism, and cellular function. A key PKA-mediated effect of TGR5 activation is the induction of type 2 iodothyronine deiodinase (D2), which converts the inactive thyroid hormone T4 to the active form T3. This process, particularly in brown adipose tissue and skeletal muscle, enhances energy expenditure and thermogenesis.[4]
-
Epac-Mediated Signaling: Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1, is also directly activated by cAMP. In the context of TGR5, Epac activation has been implicated in the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[5]
Key Physiological Outcomes of TGR5 Agonism
The activation of TGR5 by agonists leads to a variety of beneficial physiological effects in different tissues.
Glucagon-Like Peptide-1 (GLP-1) Secretion
In intestinal enteroendocrine L-cells, TGR5 activation is a potent stimulus for the secretion of GLP-1.[6] This incretin (B1656795) hormone plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying. The TGR5-mediated GLP-1 secretion is a key mechanism underlying the therapeutic potential of TGR5 agonists in type 2 diabetes.[6]
Energy Expenditure and Thermogenesis
In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation increases energy expenditure. This is primarily achieved through the PKA-dependent upregulation of type 2 iodothyronine deiodinase (D2), which locally converts T4 to the more active T3, leading to increased expression of thermogenic genes like uncoupling protein 1 (UCP1).
Anti-inflammatory Effects
TGR5 activation exerts significant anti-inflammatory effects, particularly in macrophages. The increase in intracellular cAMP levels leads to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[7] This results in reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Modulation of Other Signaling Pathways
Beyond the canonical Gαs-cAMP pathway, TGR5 activation can also modulate other key signaling pathways, often in a cell-type-specific manner.
-
Extracellular Signal-Regulated Kinase (ERK): TGR5 activation can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. This can influence cell proliferation and differentiation.
-
Protein Kinase B (Akt): The Akt signaling pathway, crucial for cell survival and metabolism, can also be activated downstream of TGR5.
-
Nuclear Factor-kappa B (NF-κB): As mentioned, TGR5 activation generally leads to the inhibition of the NF-κB pathway, contributing to its anti-inflammatory effects.
Quantitative Data on TGR5 Agonists
The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC50) in in-vitro assays. The following table summarizes the EC50 values for a selection of endogenous and synthetic TGR5 agonists.
| Agonist | Type | Target | Assay | EC50 (µM) | Reference |
| Lithocholic acid (LCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 0.53 | [1] |
| Deoxycholic acid (DCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 1.01 | [8] |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 4.43 | [8] |
| Cholic acid (CA) | Endogenous Bile Acid | Human TGR5 | cAMP Assay | 7.72 | [8] |
| INT-777 | Synthetic Agonist | Human TGR5 | cAMP Assay | 0.82 | [9] |
| Oleanolic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.42 | [10] |
| Betulinic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.04 | [10] |
| Ursolic Acid | Natural Triterpenoid | Human TGR5 | TGR5 Activation | 1.43 | [10] |
| Compound 18 | Small Molecule | Mouse TGR5 | cAMP Assay | 0.0247 | [11] |
Experimental Protocols
TGR5 Activation Assay by cAMP Measurement
This protocol describes a common method to assess the potency of TGR5 agonists by measuring intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin, and streptomycin
-
TGR5 agonist of interest
-
Forskolin (positive control)
-
cAMP assay kit (e.g., FRET-based or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-hTGR5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Agonist Stimulation: On the day of the assay, remove the culture medium and replace it with serum-free DMEM containing various concentrations of the TGR5 agonist. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the assay kit's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
GLP-1 Secretion Assay
This protocol outlines a method to measure GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.
Materials:
-
NCI-H716 cells
-
RPMI-1640 medium with 10% FBS and penicillin/streptomycin
-
Matrigel-coated 24-well plates
-
TGR5 agonist of interest
-
HEPES buffer
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture NCI-H716 cells on Matrigel-coated plates to promote differentiation into L-cell phenotype.
-
Starvation: Before the experiment, wash the cells with HEPES buffer and incubate in the same buffer for a short period (e.g., 30 minutes) to establish a baseline.
-
Stimulation: Replace the buffer with HEPES buffer containing the TGR5 agonist at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the GLP-1 concentration against the agonist concentration to determine the dose-dependent effect on GLP-1 secretion.
Western Blot for ERK Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation as a downstream marker of TGR5 activation.
Materials:
-
Cells expressing TGR5 (e.g., transfected HEK293 or a relevant cell line)
-
TGR5 agonist of interest
-
Serum-free medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Serum-starve the cells and then treat with the TGR5 agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against total ERK1/2 to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation.
NF-κB Reporter Assay
This protocol details a luciferase-based reporter assay to measure the inhibitory effect of TGR5 agonists on NF-κB activation.
Materials:
-
HEK293 cells
-
TGR5 expression plasmid
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
TGR5 agonist of interest
-
NF-κB activator (e.g., TNF-α or LPS)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TGR5 expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Pre-treatment: After 24 hours, pre-treat the cells with the TGR5 agonist for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a further incubation period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay protocol.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in agonist-treated cells to that in cells treated with the NF-κB activator alone to determine the percent inhibition.[12]
Conclusion
TGR5 receptor agonists exert their effects through a multifaceted mechanism of action, primarily initiated by the Gαs-cAMP signaling pathway. This leads to a cascade of downstream events that culminate in beneficial physiological outcomes, including enhanced GLP-1 secretion, increased energy expenditure, and potent anti-inflammatory effects. The ability of TGR5 to crosstalk with other key signaling pathways further underscores its complexity and therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of TGR5 agonism.
References
- 1. mdpi.com [mdpi.com]
- 2. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential new approaches to modifying intestinal GLP-1 secretion in patients with type 2 diabetes mellitus: focus on bile acid sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
TGR5 Receptor Agonists: A Technical Guide to Downstream Targets and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases. As a cell surface receptor activated by bile acids, TGR5 engagement initiates a cascade of intracellular signaling events that modulate crucial physiological processes, including glucose homeostasis, energy expenditure, and immune responses. This technical guide provides an in-depth overview of the key downstream targets of TGR5 receptor agonists, presenting quantitative data, detailed experimental protocols for their assessment, and visual representations of the underlying signaling pathways and experimental workflows.
Core Signaling Pathways Activated by TGR5 Agonists
Upon agonist binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation triggers a canonical signaling cascade that serves as the primary conduit for its diverse physiological effects.[1][2] The principal downstream signaling pathways are:
-
cAMP/PKA/CREB Pathway: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]
-
EPAC Pathway: cAMP can also directly activate the Exchange Protein directly Activated by cAMP (EPAC).[1][3] EPAC activation can lead to the stimulation of downstream effectors such as the Ras-related protein 1 (Rap1) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1]
-
ERK1/2 Pathway: TGR5 activation has been shown to induce the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][3]
These primary signaling events orchestrate a wide array of cellular responses in various tissues, leading to the observed therapeutic benefits of TGR5 agonists.
Key Downstream Targets and Physiological Effects
The activation of the aforementioned signaling pathways by TGR5 agonists leads to distinct physiological outcomes in different tissues. The following sections detail the primary downstream targets and their effects, supported by quantitative data where available.
Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) Secretion in Intestinal L-cells
TGR5 is highly expressed in enteroendocrine L-cells of the intestine. Its activation is a potent stimulus for the secretion of the incretin (B1656795) hormone GLP-1 and the satiety-inducing hormone PYY.[2] This effect is primarily mediated through the cAMP/PKA and EPAC pathways, which lead to increased intracellular calcium levels and enhanced exocytosis of GLP-1 and PYY-containing granules.
Quantitative Data on GLP-1 Secretion:
| TGR5 Agonist | Cell Line/System | Concentration | Fold Increase in GLP-1 Secretion | Reference |
| INT-777 | Mouse enteroendocrine STC-1 cells | 10 µM | ~2.5-fold | |
| Ursolic Acid | Rat type 1-like diabetic model | Not specified | Significantly increased | [4] |
| Quinovic Acid | STC-1 pGIP/neo cells | 50 µM | 5.1-fold | [5] |
| dQA (derivative) | STC-1 pGIP/neo cells | 50 µM | 16.9-fold | [5] |
| EdQA (derivative) | STC-1 pGIP/neo cells | 50 µM | >10-fold | [5] |
Increased Energy Expenditure in Brown Adipose Tissue (BAT) and Skeletal Muscle
In metabolically active tissues like BAT and skeletal muscle, TGR5 activation enhances energy expenditure. This is achieved through the upregulation of key thermogenic and metabolic genes, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][6] The underlying mechanism involves the cAMP/PKA/CREB pathway, which stimulates the expression of Type 2 deiodinase (D2), an enzyme that converts the inactive thyroid hormone T4 to the active form T3. T3 then promotes the transcription of UCP1 and PGC-1α.[6]
Quantitative Data on Gene Expression:
| TGR5 Agonist | Tissue/Cell Type | Target Gene | Fold Increase in Expression | Reference |
| Cholic Acid | Mouse iBAT | Ucp1 mRNA | 1.5-fold | [7] |
| Cholic Acid | Mouse iBAT | UCP1 protein | 2-fold | [7] |
| TGR5 Agonist | Adipose tissue | PGC-1α | Upregulated | [6] |
Anti-inflammatory Effects in Macrophages
TGR5 activation exerts potent anti-inflammatory effects, particularly in macrophages. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The TGR5-mediated increase in cAMP and subsequent PKA activation can interfere with NF-κB signaling by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Quantitative Data on NF-κB Inhibition:
| TGR5 Agonist | Cell Type | Effect | Magnitude of Effect | Reference |
| INT-777 | LPS-primed bone marrow-derived dendritic cells | Inhibition of p65 and IκBα phosphorylation | Dose-dependent inhibition | [8][9] |
| GPBARA | Gastric cancer cells | Repression of TNF-α-induced NF-κB reporter activity | ~60% repression | [10] |
| 23(S)-mCDCA | Gastric cancer cells | Repression of TNF-α-induced NF-κB reporter activity | ~35% repression | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of TGR5 agonists.
Measurement of Intracellular cAMP Levels
Objective: To quantify the increase in intracellular cAMP following TGR5 agonist stimulation.
Materials:
-
Cells expressing TGR5 (e.g., HEK293-TGR5, CHO-TGR5)
-
TGR5 agonist of interest
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Cell lysis buffer (if using ELISA)
-
Plate reader capable of measuring absorbance or fluorescence
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add the TGR5 agonist at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for the desired time (typically 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions (for ELISA-based assays).
-
Perform the cAMP measurement following the kit protocol.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the dose-response curve and determine the EC50 value for the TGR5 agonist.
GLP-1 Secretion Assay
Objective: To measure the amount of GLP-1 secreted from enteroendocrine cells in response to a TGR5 agonist.
Materials:
-
Enteroendocrine cell line (e.g., STC-1, NCI-H716)
-
TGR5 agonist of interest
-
High-glucose DMEM
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
-
Plate reader
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with a low-glucose buffer (e.g., KRB buffer).
-
Pre-incubate the cells in low-glucose buffer for 1-2 hours at 37°C.
-
Replace the buffer with a stimulation buffer containing the TGR5 agonist at different concentrations, a vehicle control, and a positive control (e.g., high glucose, forskolin). Include a DPP-IV inhibitor in all stimulation conditions to prevent GLP-1 degradation.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the change in mRNA expression of target genes (e.g., UCP1, PGC-1α) in response to TGR5 agonist treatment.
Materials:
-
Cells or tissue treated with TGR5 agonist
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
Treat cells or animals with the TGR5 agonist for the desired duration.
-
Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Western Blot for Phosphorylated Proteins
Objective: To detect and quantify the phosphorylation of downstream signaling proteins (e.g., CREB, ERK1/2, Akt) following TGR5 agonist stimulation.
Materials:
-
Cells treated with TGR5 agonist
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the TGR5 agonist for various time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
NF-κB Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus upon TGR5 agonist treatment.
Materials:
-
Cells grown on coverslips
-
TGR5 agonist of interest
-
Pro-inflammatory stimulus (e.g., LPS, TNF-α)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorophore-conjugated secondary antibody
-
DAPI (nuclear counterstain)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the TGR5 agonist for a specified time.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce NF-κB translocation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB.
Conclusion
TGR5 receptor agonists hold significant therapeutic potential by modulating a network of downstream signaling pathways and targets. The activation of the Gαs-cAMP-PKA/EPAC axis in various tissues leads to beneficial effects on glucose metabolism, energy expenditure, and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of TGR5 action and to advance the development of novel TGR5-targeted therapies. The continued investigation into the nuanced downstream effects of TGR5 activation will be crucial for optimizing the therapeutic window and minimizing potential side effects of this promising class of drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocols | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
TGR5 Receptor Agonism: A Deep Dive into the Mechanisms of GLP-1 Secretion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor TGR5, a member of the rhodopsin family, has emerged as a promising therapeutic target for metabolic diseases, primarily due to its role in stimulating the secretion of glucagon-like peptide-1 (GLP-1). This incretin (B1656795) hormone, released from enteroendocrine L-cells in the gut, plays a crucial role in glucose homeostasis, making TGR5 agonists a compelling class of molecules for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core mechanisms underlying TGR5-mediated GLP-1 secretion, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Signaling Pathways of TGR5-Mediated GLP-1 Secretion
Activation of the TGR5 receptor by a specific agonist initiates a cascade of intracellular events culminating in the release of GLP-1 from enteroendocrine L-cells. The primary signaling pathway involves the coupling of TGR5 to the Gαs subunit of its associated G protein. This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4][5]
The PKA-dependent pathway is thought to play a role in the transcription of the proglucagon gene (Gcg) and the subsequent processing of proglucagon into active GLP-1.[4] In contrast, the Epac-mediated pathway appears to be more directly involved in the exocytosis of GLP-1-containing granules.[3] This is achieved through the activation of Phospholipase C-epsilon (PLC-ε), leading to an increase in intracellular calcium levels ([Ca2+]i).[3] The rise in intracellular calcium is a critical trigger for the fusion of GLP-1-containing vesicles with the plasma membrane and the subsequent release of the hormone.[1][6] Some studies also suggest a potential role for the modulation of mitochondrial oxidative phosphorylation and subsequent changes in the ATP/ADP ratio in TGR5-mediated GLP-1 release.[6]
The following diagram illustrates the key signaling events initiated by TGR5 activation in enteroendocrine L-cells.
Quantitative Analysis of TGR5 Agonist-Induced GLP-1 Secretion
The potency and efficacy of TGR5 agonists in stimulating GLP-1 secretion have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies, providing a comparative overview of different TGR5 agonists.
Table 1: In Vitro GLP-1 Secretion in Response to TGR5 Agonists
| TGR5 Agonist | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. Control) | Reference |
| Oleanolic Acid (OA) | STC-1 | 10 µM | Not specified, but significant increase reported | [3] |
| INT-777 | STC-1 | 10 µM | Not specified, but significant increase reported | [6] |
| WB403 | NCI-H716 | 1-20 µM | Dose-dependent increase | [7] |
| Quinovic Acid (QA) | STC-1 pGIP/neo | 50 µM | ~1.6-fold | [8] |
| QA Derivative (dQA) | STC-1 pGIP/neo | 50 µM | ~5.8-fold | [8] |
| QA Derivative (EdQA) | STC-1 pGIP/neo | 50 µM | ~8.7-fold | [8] |
| Compound 18 | STC-1 | 30 µM | Significant increase | [9] |
Table 2: In Vivo Effects of TGR5 Agonists on Plasma GLP-1 Levels
| TGR5 Agonist | Animal Model | Dose and Route | Change in Plasma GLP-1 Levels | Reference |
| INT-777 | Mice | Not specified | Increased GLP-1 secretion | [9] |
| Compound 18 | Mice | 30 mg/kg | Significant increase | [9] |
| WB403 | Type 2 Diabetic Mice | Not specified | Increased GLP-1 release | [7] |
Detailed Experimental Protocols
Reproducible and robust experimental design is critical for the evaluation of TGR5 agonists. The following section outlines detailed methodologies for key experiments commonly employed in this field of research.
Cell Culture of Enteroendocrine Cell Lines
-
Cell Lines: Murine STC-1, GLUTag, and human NCI-H716 cells are frequently used models for studying GLP-1 secretion.[1][2][10]
-
Culture Medium:
-
STC-1 and GLUTag: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
NCI-H716: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine. For differentiation and enhanced GLP-1 secretion, NCI-H716 cells are often cultured on Matrigel-coated plates.[9]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro GLP-1 Secretion Assay
-
Cell Seeding: Plate enteroendocrine cells in 24- or 48-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere and grow for 48-72 hours.
-
Starvation: Prior to stimulation, gently wash the cells with a serum-free medium or a buffer such as Krebs-Ringer Bicarbonate buffer (KRB) and incubate for 1-2 hours to establish a baseline.
-
Stimulation: Replace the starvation medium with fresh KRB buffer containing the TGR5 agonist at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period, typically 1-2 hours, at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. To prevent degradation of GLP-1, add a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to the collected samples.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content using a BCA or Bradford assay. Normalize the GLP-1 concentration to the total protein content.
Measurement of Intracellular cAMP
-
Method: Förster Resonance Energy Transfer (FRET)-based biosensors (e.g., Epac2-camps) expressed in cells are a common method to dynamically measure intracellular cAMP levels.[1] Alternatively, commercially available cAMP enzyme immunoassay (EIA) kits can be used to measure cAMP levels in cell lysates.
-
Procedure (using EIA kit):
-
Culture and stimulate the cells with the TGR5 agonist as described for the GLP-1 secretion assay.
-
After the stimulation period, lyse the cells using the lysis buffer provided in the kit.
-
Perform the EIA according to the manufacturer's protocol to determine the cAMP concentration in the cell lysates.
-
Normalize the cAMP concentration to the total protein content of the cell lysate.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Method: Ratiometric fluorescent calcium indicators, such as Fura-2 AM, are widely used to measure changes in intracellular calcium concentrations.[1]
-
Procedure:
-
Load the cultured cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the plate on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Establish a baseline fluorescence reading.
-
Add the TGR5 agonist and continuously record the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
The following diagram outlines a typical experimental workflow for screening and characterizing a novel TGR5 agonist.
Conclusion
The activation of the TGR5 receptor presents a compelling strategy for stimulating endogenous GLP-1 secretion, offering a promising therapeutic avenue for metabolic disorders. A thorough understanding of the underlying signaling pathways, coupled with robust and standardized experimental protocols, is essential for the successful discovery and development of novel TGR5 agonists. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of TGR5-mediated GLP-1 secretion and to advance the development of this exciting class of therapeutic agents.
References
- 1. physoc.org [physoc.org]
- 2. Bile acids promote glucagon-like peptide-1 secretion through TGR5 in a murine enteroendocrine cell line STC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 4. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TGR5 Receptor Agonist 3 role in glucose homeostasis
An In-depth Technical Guide on the Role of the TGR5 Receptor in Glucose Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity. As a cell surface receptor for bile acids, TGR5 is strategically expressed in key metabolic tissues, including intestinal enteroendocrine L-cells, pancreatic islets, brown adipose tissue, and skeletal muscle.[1][2][3] Activation of TGR5 by specific agonists initiates a cascade of signaling events that collectively improve glucose homeostasis. The primary mechanisms include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, direct insulinotropic effects on pancreatic β-cells, and enhancement of energy expenditure in peripheral tissues.[4][5][6] This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative outcomes associated with TGR5 agonism in the regulation of glucose metabolism.
Core Signaling Pathways of TGR5
TGR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[7] Upon binding of an agonist, such as the semi-synthetic molecule INT-777 or natural oleanolic acid, TGR5 undergoes a conformational change that activates adenylyl cyclase (AC).[8][9] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[5] Elevated intracellular cAMP levels lead to the activation of two main downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[8][10] The specific downstream effects are cell-type dependent and contribute distinctly to metabolic regulation.
Primary Mechanisms in Glucose Homeostasis
Stimulation of GLP-1 Secretion from Intestinal L-Cells
The most well-characterized role of TGR5 in glucose control is its potent stimulation of GLP-1 secretion from enteroendocrine L-cells located in the intestine.[4][8][11] GLP-1 is a powerful incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1]
-
Mechanism: TGR5 activation in L-cells leads to a Gαs-mediated increase in intracellular cAMP.[12] This rise in cAMP, acting through both PKA and Epac, is linked to an increase in the intracellular ATP/ADP ratio and subsequent mobilization of intracellular calcium ([Ca2+]i).[4][11] The elevated calcium levels trigger the exocytosis of GLP-1-containing granules.[13] TGR5 activation not only stimulates basal GLP-1 release but also synergistically enhances glucose-triggered secretion.[12][14]
-
Systemic Impact: The released GLP-1 enters circulation and exerts its anti-diabetic effects by augmenting insulin secretion, suppressing glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[1][5]
TGR5 signaling pathway in intestinal L-cells leading to GLP-1 secretion.
Direct Action on Pancreatic β-Cells
TGR5 is also expressed directly on pancreatic β-cells, where its activation contributes to insulin secretion, complementing the indirect incretin effect of GLP-1.[8][9]
-
Mechanism: Studies using TGR5 agonists like oleanolic acid (OLA) and INT-777 on MIN6 cells and isolated human islets show that receptor activation stimulates a Gαs/cAMP pathway.[9][15] The subsequent activation of PKA is believed to modulate ion channel activity, specifically by reducing KATP channel currents and increasing current through Ca2+ channels.[15] This leads to membrane depolarization, calcium influx, and ultimately, the potentiation of glucose-stimulated insulin secretion.[15][16] Some evidence also points to a cAMP/Epac/PLC-dependent pathway for calcium release from intracellular stores.[7][9]
Direct TGR5 signaling in pancreatic β-cells promoting insulin secretion.
Increased Energy Expenditure in Peripheral Tissues
TGR5 activation in brown adipose tissue (BAT) and skeletal muscle enhances energy expenditure, which indirectly improves insulin sensitivity and glucose homeostasis.[4][6]
-
Mechanism: In these tissues, TGR5 signaling increases the expression and activity of type 2 iodothyronine deiodinase (D2).[6] D2 is a key enzyme that converts the less active thyroid hormone thyroxine (T4) into the more potent triiodothyronine (T3).[17] Elevated intracellular T3 levels upregulate the expression of metabolic genes, including uncoupling protein 1 (UCP1) and PGC-1α, leading to increased thermogenesis and oxygen consumption.[17]
-
Systemic Impact: This increase in energy expenditure can prevent diet-induced obesity and improve overall insulin sensitivity.[6] In skeletal muscle specifically, TGR5 activation has been shown to enhance insulin-stimulated glucose uptake.[17][18]
Logical relationship of TGR5's multi-organ effects on glucose homeostasis.
Quantitative Data on TGR5 Agonist Activity
The efficacy of TGR5 agonists has been quantified in numerous preclinical studies. The following tables summarize key data points for representative compounds.
Table 1: In Vitro Potency of Select TGR5 Agonists
| Compound | Cell Line | Assay Type | EC50 | Citation(s) |
|---|---|---|---|---|
| INT-777 | CHO cells (human TGR5) | CRE-Luciferase | 0.33 µM | [4] |
| Oleanolic Acid (OLA) | MIN6 cells | cAMP increase | (Qualitative) | [9][15] |
| Compound 6g | HEK293 (human TGR5) | cAMP assay | 57 pM | [19] |
| MN6 | HEK293 (human TGR5) | cAMP assay | (Potent, specific) |[18] |
Table 2: In Vivo Efficacy of TGR5 Agonists on Glucose Metabolism and Body Weight
| Compound | Animal Model | Dose | Primary Outcome(s) | Citation(s) |
|---|---|---|---|---|
| INT-777 | Diet-Induced Obese (DIO) Mice | 30 mg/kg/day | Improved oral glucose tolerance; Increased glucose-stimulated insulin secretion. | [4] |
| INT-777 | db/db Mice | 30 mg/kg/day | Robustly improved oral glucose tolerance. | [4] |
| Compound 18 | C57BL/6 Mice | 30 mg/kg | Lowered glucose excursion in OGTT; Increased GLP-1 and PYY secretion. | [3][20] |
| Compound 6g | DIO C57 Mice | 3-30 mg/kg | Dose-dependent lowering of blood glucose in OGTT (ED50 = 7.9 mg/kg). | [19] |
| MN6 | DIO Mice | Not specified | Improved glucose and insulin tolerance; Enhanced insulin-stimulated glucose uptake in muscle. |[18] |
Key Experimental Protocols
The elucidation of TGR5's role in glucose homeostasis relies on a set of standardized in vitro and in vivo experimental procedures.
In Vitro Methodologies
-
TGR5 Activation/cAMP Assay:
-
Cell Line: Use a host cell line, such as HEK293 or CHO, that does not endogenously express TGR5.
-
Transfection: Co-transfect cells with a mammalian expression vector for human or mouse TGR5 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (CRE-Luc).
-
Treatment: Plate the transfected cells and treat with varying concentrations of the test TGR5 agonist for a specified period (e.g., 4-6 hours).
-
Measurement: Lyse the cells and measure luciferase activity using a luminometer. The light output is proportional to the intracellular cAMP level generated by TGR5 activation. EC50 values are calculated from dose-response curves.[4]
-
-
GLP-1 Secretion Assay:
-
Cell Line: Culture an enteroendocrine L-cell model, such as the murine STC-1 or GLUTag cell lines, or the human NCI-H716 line.[1][3][21] Alternatively, use primary intestinal cultures.[12]
-
Protocol: Seed cells in multi-well plates. Wash cells and incubate in a basal buffer (e.g., KRB) for a pre-incubation period.
-
Stimulation: Replace the buffer with one containing the TGR5 agonist (and often a DPP-4 inhibitor to prevent GLP-1 degradation) and incubate for 1-2 hours.
-
Quantification: Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit. Data are typically normalized to total protein content from the cell lysate.[22][23]
-
In Vivo Methodology: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical experiment to assess the effect of a TGR5 agonist on whole-body glucose handling in animal models.
-
Animal Model: Typically, male C57BL/6J mice are rendered obese and glucose-intolerant by feeding a high-fat diet (HFD) for 12-16 weeks.[4]
-
Procedure:
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) but allow ad libitum access to water.
-
Baseline: Measure baseline blood glucose from a tail snip (Time 0).
-
Dosing: Administer the TGR5 agonist via oral gavage.
-
Glucose Challenge: After a set time post-dosing (e.g., 30-60 minutes), administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Monitoring: Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Analysis: Plot blood glucose concentration over time. The primary endpoint is the area under the curve (AUC), with a significant reduction in AUC indicating improved glucose tolerance.[3][20]
-
Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
TGR5 receptor agonists improve glucose homeostasis through a multi-pronged physiological approach, primarily driven by the enhancement of GLP-1 secretion, direct stimulation of insulin release, and increased systemic energy expenditure. Preclinical data robustly support the potential of these agents for the treatment of type 2 diabetes and obesity.[2][6] However, a significant challenge for systemic TGR5 agonists is the on-target side effect of gallbladder filling, which raises concerns about long-term safety and gallstone formation.[3][20][24]
Future research and drug development are increasingly focused on creating gut-restricted TGR5 agonists.[25][26] By limiting systemic exposure, these next-generation compounds aim to harness the potent GLP-1-releasing effect within the intestine while avoiding undesirable effects in the gallbladder and other tissues, potentially offering a safer and more targeted therapeutic strategy.[25]
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 6. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic {beta} cells (Journal Article) | ETDEWEB [osti.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. TGR5 agonist ameliorates insulin resistance in the skeletal muscles and improves glucose homeostasis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
- 23. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
The Anti-inflammatory Effects of TGR5 Agonist 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Takeda G-protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a promising therapeutic target for a spectrum of inflammatory and metabolic diseases.[1] Activation of TGR5 by specific agonists, such as the widely studied compound INT-777 and other proprietary molecules like agonist 3, has been shown to exert potent anti-inflammatory effects across various cell types and in vivo models. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of TGR5 agonist 3, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development in this area.
Core Anti-inflammatory Signaling Pathways
TGR5 activation mitigates inflammation primarily through the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][4][5] This is achieved through two principal signaling cascades: the canonical Gαs-cAMP-PKA pathway and a β-arrestin 2-dependent pathway.
Gαs-cAMP-PKA Signaling Pathway
Upon binding of an agonist, TGR5 couples to a stimulatory Gα (Gαs) protein, which activates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6] Activated PKA can then interfere with the NF-κB signaling cascade at multiple points, ultimately leading to a reduction in the transcription of pro-inflammatory genes.[6][7]
β-arrestin 2-Dependent NF-κB Inhibition
TGR5 activation can also lead to the recruitment of β-arrestin 2.[2][3] In this pathway, β-arrestin 2 interacts with IκBα, the inhibitor of NF-κB. This interaction stabilizes IκBα, preventing its phosphorylation and subsequent degradation.[2][3][8] As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of TGR5 agonists has been quantified in numerous studies. The following tables summarize the observed reductions in key inflammatory markers.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages
| TGR5 Agonist | Cell Type | Inflammatory Stimulus | Cytokine | Concentration of Agonist | % Inhibition / Fold Reduction | Reference |
| INT-777 | Human Monocyte-Derived Macrophages | E. faecalis | TNF-α | 10 µM | ~50% | [9] |
| INT-777 | Human Monocyte-Derived Macrophages | LPS | TNF-α | 10 µM | ~40% | [9] |
| INT-777 | Primary Kupffer Cells (from BDL mice) | - | TNF-α | 3 µM | Significant reduction | [10] |
| INT-777 | Primary Kupffer Cells (from BDL mice) | - | IL-6 | 3 µM | Significant reduction | [10] |
| 23(S)-mCDCA | Tgr5+/+ Mouse Macrophages | LPS | Pro-inflammatory genes | Not specified | Significant reduction | [11] |
| INT-777 | Human Endometriotic Stromal Cells | TNF-α | IL-6, IL-8, MCP-1 | Not specified | Dramatic reduction | [12] |
| CDCA | MH-S (Mouse Alveolar Macrophages) | LPS | IL-6 | Not specified | Significant reduction | [13] |
Table 2: In Vivo Reduction of Inflammatory Markers
| TGR5 Agonist | Animal Model | Inflammatory Challenge | Tissue/Sample | Marker | % Reduction / Fold Change | Reference |
| 23(S)-mCDCA | Wild-Type Mice | LPS | Stomach | Pro-inflammatory genes | Significant repression | [14] |
| 23(S)-mCDCA | Wild-Type Mice | LPS | Stomach | MCP-1, IP-10 (protein) | Significant repression | [14] |
| INT-777 | MPTP-induced Parkinson's Mouse Model | MPTP | Hippocampus | TNF-α | Significant inhibition | [15] |
| OCA, INT-767, INT-777 | Mouse Model of Alcoholic Liver Disease | Ethanol | Liver | IL-1β mRNA | Significant decrease | [16] |
Table 3: Inhibition of NF-κB Signaling Components
| TGR5 Agonist | Cell Type / Model | Parameter Measured | % Inhibition / Fold Change | Reference |
| GPBARA / 23(S)-mCDCA | SGC7901 Gastric Cancer Cells | TNF-α-induced IκBα phosphorylation | Significant suppression | [4] |
| GPBARA | SGC7901 Gastric Cancer Cells | p65 nuclear translocation | Significant suppression | [4] |
| GPBARA / 23(S)-mCDCA | HEK293 Cells | TNF-α-induced IκBα phosphorylation | Significant suppression | [17] |
| INT-777 | Human Endometriotic Stromal Cells | TNF-α-induced nuclear p65 accumulation | Significant suppression | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
In Vitro Macrophage Stimulation Assay
This protocol outlines the stimulation of macrophages with a TLR agonist to induce an inflammatory response and subsequent treatment with a TGR5 agonist.
Protocol Steps:
-
Cell Culture: Isolate primary macrophages (e.g., bone marrow-derived macrophages (BMDMs)) or culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.[18][19] Plate cells at a suitable density in 96-well or 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of TGR5 agonist 3 (or a vehicle control) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration of 10-100 ng/mL to induce an inflammatory response.[20]
-
Incubation: Incubate the cells for a period of 6 to 24 hours, depending on the endpoint being measured.
-
Sample Collection:
-
For cytokine analysis, collect the cell culture supernatant.
-
For analysis of intracellular signaling proteins or gene expression, wash the cells with cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western blotting or a lysis buffer for RNA extraction).[20]
-
-
Analysis:
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[18]
-
Western Blot: Analyze the phosphorylation status of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) and total protein levels in the cell lysates.[17][21]
-
qPCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.
-
TGR5 Reporter Assay
This assay is used to screen for and characterize the activity of TGR5 agonists. It typically utilizes a cell line engineered to express TGR5 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of a cAMP response element (CRE).[22][23][24][25][26]
Protocol Steps:
-
Cell Plating: Seed HEK293 or a similar cell line, engineered to express TGR5 and a CRE-reporter construct, into a 96-well plate.[22] Alternatively, use a reverse transfection format where the plate is pre-coated with the necessary DNA constructs.[24][25]
-
Compound Addition: After 18-24 hours, treat the cells with a dilution series of the test compound (TGR5 agonist 3) or a known TGR5 agonist as a positive control.[22]
-
Incubation: Incubate the plate for 6-8 hours to allow for receptor activation and reporter gene expression.[24]
-
Signal Detection:
-
Measurement: Quantify the luminescent signal using a microplate reader. The intensity of the signal is proportional to the level of TGR5 activation.[23]
In Vivo LPS-Induced Inflammation Model
This animal model is used to assess the systemic anti-inflammatory effects of TGR5 agonists.
Protocol Steps:
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.
-
Drug Administration: Administer TGR5 agonist 3 or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen may involve pre-treatment for several days.[14]
-
LPS Challenge: Inject the mice with a single dose of LPS (e.g., 10-20 mg/kg, intraperitoneally) to induce systemic inflammation.[14][27]
-
Monitoring and Sample Collection: At a defined time point after the LPS injection (e.g., 6 hours), euthanize the mice.[14] Collect blood (for serum cytokine analysis) and various tissues (e.g., liver, lung, spleen) for further analysis.
-
Analysis:
-
Serum Cytokines: Measure the levels of circulating pro-inflammatory cytokines using ELISA or a multiplex bead array.
-
Tissue Analysis: Homogenize tissues to measure local cytokine levels, assess NF-κB activation via Western blot, or analyze gene expression via qPCR.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess inflammatory cell infiltration and tissue damage.
-
Conclusion
TGR5 agonists, including the conceptual agonist 3, represent a compelling class of anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB pathway through both cAMP/PKA-dependent and β-arrestin 2-dependent mechanisms, is well-supported by a growing body of evidence. The quantitative data consistently demonstrate a significant reduction in pro-inflammatory cytokine production and NF-κB activity. The protocols provided herein offer a foundation for the continued investigation and development of TGR5 agonists as novel therapeutics for a range of inflammatory disorders. Further research focusing on tissue-specific delivery and the long-term safety and efficacy of these compounds will be critical for their successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The G-protein coupled bile acid receptor Gpbar1 (TGR5) negatively regulates hepatic inflammatory response through antagonizing Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-protein-coupled bile acid receptor, Gpbar1 (TGR5), negatively regulates hepatic inflammatory response through antagonizing nuclear factor κ light-chain enhancer of activated B cells (NF-κB) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The G-Protein-Coupled Bile Acid Receptor Gpbar1 (TGR5) Inhibits Gastric Inflammation Through Antagonizing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. TGR5 agonist INT-777 mitigates inflammatory response in human endometriotic stromal cells: A therapeutic implication for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGR5 Reduces Lipopolysaccharide-Induced Macrophage Inflammatory Response through Regulating the STAT3 Signaling Pathway [aber.apacsci.com]
- 14. researchgate.net [researchgate.net]
- 15. TGR5 Agonist INT-777 Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. TGR5 Regulates Macrophage Inflammation in Nonalcoholic Steatohepatitis by Modulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. TGR5 (GP-BAR1) Reporter Assay Kit - Cayman Chemical [bioscience.co.uk]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. researchgate.net [researchgate.net]
TGR5 Receptor Agonism and its Role in Energy Expenditure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] Activation of TGR5 by specific agonists has been shown to increase energy expenditure, improve glucose homeostasis, and reduce inflammation.[1][3] This technical guide provides an in-depth overview of the mechanisms by which TGR5 agonism, exemplified by potent and selective compounds, modulates energy expenditure. It includes a summary of quantitative data from preclinical studies, detailed experimental methodologies, and diagrams of the key signaling pathways involved. While this guide focuses on the general effects of TGR5 agonists, it is important to note that specific compounds may exhibit distinct pharmacological profiles.
Core Mechanisms of TGR5-Mediated Energy Expenditure
TGR5 is expressed in various metabolically active tissues, including brown adipose tissue (BAT), skeletal muscle, and the intestine.[4] Its activation by agonists initiates a cascade of intracellular signaling events that collectively enhance energy expenditure through several key mechanisms.
Thermogenesis in Brown and White Adipose Tissue
Activation of TGR5 in brown and white adipose tissue plays a crucial role in promoting thermogenesis and the 'beiging' of white fat. The primary signaling pathway involves:
-
cAMP-PKA-CREB Signaling: Upon agonist binding, TGR5 couples to a Gαs protein, stimulating adenylate cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[5][7]
-
UCP1 Upregulation: Activated CREB promotes the transcription of key thermogenic genes, most notably Uncoupling Protein 1 (UCP1).[5] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis and releasing energy as heat.[6]
-
Beiging of White Adipose Tissue (WAT): In WAT, TGR5 activation upregulates a suite of genes associated with the brown fat phenotype, including PRDM16, PGC1α, and CIDEA, leading to increased mitochondrial biogenesis and oxidative capacity.[5]
Thyroid Hormone Activation in Brown Adipose Tissue and Skeletal Muscle
TGR5 activation also enhances energy expenditure by increasing the local concentration of active thyroid hormone (T3) in BAT and skeletal muscle.[6][8]
-
Induction of Deiodinase 2 (D2): The TGR5-cAMP signaling pathway leads to the induction of type 2 iodothyronine deiodinase (D2).[8][9]
-
Conversion of T4 to T3: D2 is a key enzyme that converts the inactive thyroid hormone thyroxine (T4) into the active form, triiodothyronine (T3).[8][9]
-
Enhanced Metabolic Rate: Increased intracellular T3 levels stimulate mitochondrial oxidative phosphorylation and overall energy expenditure in these tissues.[6][10]
GLP-1 Secretion and Systemic Metabolic Effects
In the intestine, TGR5 is expressed on enteroendocrine L-cells and its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[4][11]
-
cAMP-Mediated GLP-1 Release: TGR5 activation in L-cells increases intracellular cAMP, which triggers the release of GLP-1.[9]
-
Improved Glucose Homeostasis: GLP-1 enhances insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glycemic control.[6][12] While not a direct effect on energy expenditure, the systemic improvements in metabolic health can indirectly influence energy balance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating TGR5 agonists.
Caption: TGR5 signaling cascade in adipose tissue and muscle leading to increased energy expenditure.
Caption: TGR5 signaling in intestinal L-cells leading to GLP-1 secretion.
Caption: A generalized experimental workflow for the evaluation of TGR5 agonists.
Quantitative Data on TGR5 Agonist Effects on Energy Expenditure
The following tables summarize quantitative data from preclinical studies on the effects of various TGR5 agonists on metabolic parameters.
Table 1: Effects of TGR5 Agonists on Energy Expenditure in Rodent Models
| TGR5 Agonist | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Cholic Acid (CA) | Diet-Induced Obese (DIO) Mice | 0.5% in diet | - | Attenuated diet-induced obesity through enhanced energy expenditure. | [11] |
| INT-777 | DIO C57BL/6J Mice | 30 mg/kg/day in diet | 14 weeks | Reduced hepatic steatosis and obesity. | [11] |
| Oleanolic Acid | High-Fat Diet Fed Mice | - | - | Decreased fasting plasma insulin and improved glucose tolerance. | [12] |
| 2-thio-imidazole derivative 6g | DIO C57 Mice | 7.9 mg/kg (ED50), 29.2 mg/kg (ED90) | Acute | Potent glucose-lowering effects during an oral glucose tolerance test. | [13] |
Table 2: In Vitro Effects of TGR5 Agonists
| TGR5 Agonist | Cell Type | Concentration | Key Findings | Reference |
| Chenodeoxycholic acid (CDCA) | Human Brown Adipocytes | - | Enhanced mitochondrial uncoupling and D2 expression. | [5] |
| Bile Acids (CA, DCA, TCA, CDCA) | Human Skeletal Muscle Myoblasts | Dose-dependent | Increased D2 activity and oxygen consumption. | [5] |
| Oleanolic Acid & INT-777 | MIN6 cells & Human Islets | Dose-dependent | Augmented cytosolic Ca2+ oscillations and insulin secretion. | [5] |
| 2-thio-imidazole derivative 6g | NCI-H716 cells | 10 and 30 µM | Modulated GLP-1 secretion. | [13] |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the literature for evaluating the effects of TGR5 agonists on energy expenditure.
In Vivo Energy Expenditure Measurement
-
Animal Model: Typically, male C57BL/6J mice are used. Diet-induced obesity is often induced by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-14 weeks) before and during the study.
-
Agonist Administration: The TGR5 agonist is administered via oral gavage, intraperitoneal injection, or mixed into the diet at a specified dose. A vehicle control group is always included.
-
Indirect Calorimetry: Mice are housed individually in metabolic cages (e.g., from Columbus Instruments or TSE Systems) for a period of 24-72 hours to acclimate, followed by a data collection period. Oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2) are measured continuously. Energy expenditure is calculated from VO2 and VCO2 data.
-
Data Analysis: Data is typically analyzed for light and dark cycles separately. Statistical analysis (e.g., ANOVA or t-tests) is used to compare the agonist-treated group with the vehicle control group.
Gene Expression Analysis in Tissues
-
Tissue Collection: At the end of the in vivo study, mice are euthanized, and tissues of interest (e.g., BAT, inguinal WAT, skeletal muscle) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissues using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit for adipose tissue). The quality and quantity of RNA are assessed (e.g., using a NanoDrop spectrophotometer). A fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., Ucp1, Dio2, Pgc1a, Prdm16) and a housekeeping gene for normalization (e.g., Actb, Gapdh). The relative expression of target genes is calculated using the ΔΔCt method.
In Vitro GLP-1 Secretion Assay
-
Cell Culture: An appropriate enteroendocrine L-cell line, such as murine STC-1 or human NCI-H716 cells, is cultured under standard conditions.
-
Secretion Assay: Cells are seeded in multi-well plates. Prior to the assay, the cells are washed and incubated in a serum-free medium. The cells are then treated with the TGR5 agonist at various concentrations for a specified time (e.g., 2 hours). The supernatant is collected.
-
GLP-1 Measurement: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: GLP-1 secretion is typically normalized to the total protein content of the cells in each well.
Challenges and Future Directions
Despite the promising preclinical data, the translation of TGR5 agonists to the clinic has been challenging.[1] Key issues include:
-
Pharmacokinetics and Bioavailability: Some agonists have poor bioavailability and rapid metabolism.[5]
-
Off-Target Effects: Systemic activation of TGR5 can lead to undesirable effects, such as gallbladder filling.[2][5]
-
Species Differences: There are significant interspecies differences in bile acid biology and TGR5 receptor function, which complicates the translation of rodent data to humans.[1]
Future research is focused on developing tissue-specific or gut-restricted TGR5 agonists to maximize the therapeutic benefits on energy expenditure and glucose metabolism while minimizing side effects.[4] Further elucidation of the downstream signaling pathways and the long-term safety of TGR5 activation will be crucial for the successful clinical development of this class of compounds.
References
- 1. Clinical relevance of the bile acid receptor TGR5 in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 10. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TGR5 Receptor Agonist 3 (Compound 19)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to TGR5 Receptor Agonist 3, also identified as Compound 19. This potent and selective agonist of the Takeda G protein-coupled receptor 5 (TGR5) has demonstrated significant potential in preclinical studies, particularly in the context of metabolic diseases. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Molecular Structure and Properties
This compound (Compound 19) is a synthetic small molecule with the chemical formula C₂₉H₂₇N₃O. Its CAS Number is 2643391-08-4. The detailed molecular structure is presented below.
(The exact 2D chemical structure of this compound (Compound 19) would be depicted here. As a language model, I cannot generate images, but the structure is available in the primary literature by Han et al., 2020.)
Biological Activity and Quantitative Data
This compound has been characterized as a potent agonist of both human and murine TGR5. Its activation of the receptor leads to downstream signaling events, including the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production and the secretion of glucagon-like peptide-1 (GLP-1). The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | EC₅₀ (nM) |
| TGR5 Activation | Human | CHO-K1 | 16.4[1] |
| TGR5 Activation | Mouse | CHO-K1 | 209[1] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in ICR Mice
| Parameter | Dosing | Value |
| Cmax | 50 mg/kg (oral) | 0.003 µg/mL |
| GLP-1 Secretion | Dose-dependent | Significant increase |
| Glucose Tolerance | Dose-dependent | Improved |
| Gallbladder Filling | Reduced effect compared to other agonists | - |
Signaling Pathway
Activation of TGR5 by an agonist like Compound 19 initiates a well-characterized signaling cascade. The receptor couples to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse physiological responses. A key outcome of TGR5 activation in intestinal L-cells is the secretion of GLP-1, a crucial incretin (B1656795) hormone for glucose homeostasis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
In Vitro cAMP Production Assay
This protocol outlines the procedure for measuring the in vitro potency of this compound in stimulating cAMP production in a cell-based assay.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with either human TGR5 (hTGR5) or mouse TGR5 (mTGR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Assay Preparation: The growth medium is removed, and cells are washed with a pre-warmed assay buffer. Subsequently, cells are incubated with assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Compound Addition: Serial dilutions of this compound are prepared in the assay buffer and added to the respective wells.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit).
-
Data Analysis: The results are analyzed by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
GLP-1 Secretion Assay
This protocol describes the method to assess the ability of this compound to stimulate GLP-1 secretion from the human intestinal L-cell line, NCI-H716.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: NCI-H716 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded in 24-well plates and cultured until they reach confluency.
-
Stimulation: Prior to the experiment, cells are washed and incubated in serum-free medium. The cells are then treated with different concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Normalization: The amount of secreted GLP-1 is often normalized to the total protein content of the cells in each well to account for variations in cell number.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the procedure for evaluating the effect of this compound on glucose metabolism in vivo using an oral glucose tolerance test in ICR mice.
Experimental Workflow:
Detailed Methodology:
-
Animal Acclimatization: Male ICR mice are acclimatized to the experimental conditions for at least one week.
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally by gavage at the desired dose. The vehicle is administered to the control group.
-
Glucose Challenge: After a specific time following compound administration (e.g., 1 hour), a concentrated glucose solution is administered orally to all mice.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0 minutes, just before glucose administration) and at several time points thereafter (e.g., 15, 30, 60, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion.
In Vivo Gallbladder Filling Measurement in Mice
This protocol is designed to assess the effect of this compound on gallbladder filling, a known side effect of some TGR5 agonists.
Experimental Workflow:
Detailed Methodology:
-
Animal Treatment: Mice are treated with this compound or vehicle at a specified dose and frequency over a period of several days.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and the gallbladders are carefully dissected and removed.
-
Measurement: The wet weight of the entire gallbladder is measured immediately after excision.
-
Data Analysis: The gallbladder weights of the agonist-treated group are compared to those of the vehicle-treated control group to determine if there is a statistically significant increase in gallbladder filling.
Conclusion
This compound (Compound 19) is a valuable research tool for investigating the physiological and pharmacological roles of TGR5. Its potent agonistic activity, coupled with a favorable in vivo profile, makes it a compound of interest for the development of novel therapeutics for metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other TGR5 agonists. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
TGR5 agonist 3 binding site on the receptor
An In-depth Technical Guide to the Takeda G Protein-Coupled Receptor 5 (TGR5) Agonist Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes, as well as inflammatory conditions.[1][2][3] As a receptor for bile acids, TGR5 activation modulates energy homeostasis, glucose metabolism, and inflammatory responses.[3][4] A thorough understanding of the agonist binding site is paramount for the rational design of potent and selective TGR5 modulators. This technical guide provides a comprehensive overview of the TGR5 agonist binding site, summarizing key structural features, quantitative binding data for various agonists, and detailed experimental protocols used for its characterization.
The TGR5 Agonist Binding Pocket: Structural Insights
The agonist binding site of TGR5 is a pocket located within the seven transmembrane (TM) helices, a characteristic feature of class A G protein-coupled receptors (GPCRs).[5][6] Unlike the deep, enclosed pockets of many GPCRs, the TGR5 orthosteric site is relatively shallow and accessible from the extracellular side.[1][7] The binding of agonists, such as bile acids and synthetic compounds, is mediated by a combination of hydrophobic interactions, hydrogen bonds, and aromatic stacking with key amino acid residues.
Recent cryo-electron microscopy (cryo-EM) and computational modeling studies have identified several critical residues that constitute the binding pocket, primarily involving TM helices 2, 3, 5, 6, 7, and the extracellular loop 1 (ECL1).[5][7][8]
Table 1: Key Amino Acid Residues in the TGR5 Agonist Binding Site
| Residue | Location | Putative Role in Agonist Interaction | Reference(s) |
| Arg79 | Extracellular Loop 1 (ECL1) | Forms a salt bridge with the taurine (B1682933) side chain of tauro-conjugated bile acids. | [5] |
| Gln77 | Extracellular Loop 1 (ECL1) | Identified as a key residue for interaction with the limonoid agonist nomilin. | [9] |
| Arg80 | Extracellular Loop 1 (ECL1) | Essential for interaction with the limonoid agonist nomilin. | [9] |
| Tyr89 | Transmembrane Helix 2 (TM2) | Stabilizes agonist binding via π–π stacking interactions. | [7][9] |
| Phe96 | Transmembrane Helix 3 (TM3) | Contributes to a hydrophobic cavity; engages in π–π stacking with agonist aromatic groups. | [7][8] |
| Glu169 | Transmembrane Helix 5 (TM5) | Forms hydrogen bonds with the 3-hydroxyl group of bile acids. | [5] |
| Trp237 | Transmembrane Helix 6 (TM6) | Engages in π–π stacking interactions with aromatic moieties of agonists. | [8] |
| Tyr240 | Transmembrane Helix 6 (TM6) | Stabilizes ligands through hydrogen bonding and aromatic stacking interactions. | [5][8] |
Quantitative Analysis of TGR5 Agonist Binding
A wide array of natural and synthetic molecules have been identified as TGR5 agonists. Their potency is typically quantified by the half-maximal effective concentration (EC50) in functional assays, such as cAMP production or reporter gene activation. The natural ligands for TGR5 are bile acids, with their potency varying based on their hydroxylation and conjugation patterns.[10][11]
Table 2: Potency (EC50) of Various Agonists at Human TGR5
| Agonist | Class | EC50 (µM) | Assay Type | Reference(s) |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 0.24 - 0.53 | cAMP / Luciferase Assay | [12][13] |
| Taurolithocholic Acid (TLCA) | Endogenous Bile Acid | 0.285 - 0.33 | cAMP / Luciferase Assay | [10][14] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | 1.01 | cAMP Assay | [10] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | 4.43 | cAMP Assay | [10] |
| Cholic Acid (CA) | Endogenous Bile Acid | 7.72 | cAMP Assay | [10] |
| INT-777 (S-EMCA) | Semi-synthetic Bile Acid | Potent Agonist | cAMP / GLP-1 Secretion | [4][11][12] |
| Oleanolic Acid | Natural Triterpenoid | Potent Agonist | cAMP / Insulin (B600854) Secretion | [1][15][16] |
| Betulinic Acid | Natural Triterpenoid | Potent Agonist | cAMP Assay | [15] |
| Nomilin | Natural Limonoid | Potent Agonist | cAMP Assay | [1][9] |
| LT-188A | Synthetic Lignan | 15 - 23 | cAMP / Luciferase Assay | [13] |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
TGR5 Signaling Pathways
Upon agonist binding, TGR5 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The canonical and most well-described pathway involves coupling to the Gαs protein.[12][17]
-
Gαs Activation : The activated TGR5 receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.[17]
-
Adenylyl Cyclase (AC) Activation : The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.[12][17]
-
cAMP Production : AC converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][17]
-
Downstream Effectors : Increased intracellular cAMP levels activate two main effectors:
-
Protein Kinase A (PKA) : PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in energy metabolism and inflammation.[2][18]
-
Exchange Protein Directly Activated by cAMP (EPAC) : EPAC is a guanine (B1146940) nucleotide exchange factor that can mediate PKA-independent signaling, contributing to processes like insulin and GLP-1 secretion.[10][17]
-
While the Gαs pathway is predominant, TGR5 has also been shown to couple to other G proteins, such as Gαi and Gαq, in certain cell types, leading to the modulation of different downstream signals.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational mapping of the transmembrane binding site of the G-protein coupled receptor TGR5 and binding mode prediction of TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 7. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of key amino acid residues in the hTGR5–nomilin interaction and construction of its binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
Methodological & Application
TGR5 Receptor Agonist 3: In Vitro Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH).[1] As a member of the G-protein-coupled receptor (GPCR) family, TGR5 is activated by bile acids, leading to the stimulation of downstream signaling pathways that regulate glucose homeostasis, energy expenditure, and inflammatory responses.[2][3] The development of potent and selective TGR5 agonists is a key focus in drug discovery. This document provides a detailed protocol for an in vitro reporter gene assay to identify and characterize TGR5 agonists, such as TGR5 Receptor Agonist 3.
This cell-based assay provides a robust and sensitive method for quantifying the functional activity of test compounds on human TGR5.[4] The protocol utilizes mammalian cells engineered to express human TGR5 and a reporter gene, typically luciferase or secreted alkaline phosphatase (SEAP), functionally linked to a cyclic AMP (cAMP) response element (CRE).[4][2][3] Activation of TGR5 by an agonist initiates a signaling cascade through the Gαs protein, leading to the production of intracellular cAMP.[4][2][3] This, in turn, activates the CRE-driven reporter, and the resulting signal is measured to determine the agonist activity of the test compound.
TGR5 Signaling Pathway
Upon agonist binding, TGR5 undergoes a conformational change, activating the associated Gαs protein. This stimulates adenylate cyclase to produce cAMP, which then activates Protein Kinase A (PKA). PKA phosphorylates and activates the cAMP Response Element-Binding Protein (CREB), which binds to CRE sequences in the promoter of the reporter gene, driving its expression. Other signaling pathways, including AKT and ERK, can also be activated by TGR5 depending on the cellular context.
References
Application Notes and Protocols for Cell-Based Assays of TGR5 Receptor Agonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of TGR5 Receptor Agonist 3, a potent agonist for the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). The provided methodologies are essential for researchers and professionals involved in drug discovery and development targeting metabolic and inflammatory diseases.
TGR5 is a G protein-coupled receptor (GPCR) that is activated by bile acids.[1][2] Upon activation, TGR5 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][3][4] This signaling cascade is implicated in various physiological processes, including glucose homeostasis, energy expenditure, and modulation of inflammatory responses, making TGR5 an attractive therapeutic target.[5]
This compound has been identified as a potent agonist with high efficacy for the human TGR5 receptor. The following protocols describe key cell-based assays to quantify the potency and efficacy of this compound.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the Gαs subunit of the associated G protein.[1][4] Activated Gαs stimulates adenylyl cyclase to produce cAMP.[1][4] The subsequent increase in intracellular cAMP can activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses.[3][5]
Caption: TGR5 receptor signaling pathway.
Quantitative Data Summary
The following table summarizes the potency of this compound in activating human and mouse TGR5 receptors.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | Human TGR5 | cAMP Assay | EC50 | 16.4[6] |
| This compound | Mouse TGR5 | cAMP Assay | EC50 | 209[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP following TGR5 activation.
Experimental Workflow:
Caption: Workflow for cAMP measurement assay.
Protocol:
-
Cell Culture:
-
Culture HEK293 or CHO cells stably or transiently expressing human TGR5 in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
On the day of the assay, remove the culture medium and wash the cells once with serum-free medium.
-
Add 50 µL of stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and a reference agonist (e.g., Lithocholic Acid) in stimulation buffer.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
-
Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP signaling, typically using a luciferase reporter gene under the control of a cAMP response element (CRE).[4][7][8]
Experimental Workflow:
Caption: Workflow for reporter gene assay.
Protocol:
-
Cell Transfection and Culture:
-
Co-transfect HEK293 cells with a mammalian expression vector for human TGR5 and a CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 40,000-60,000 cells per well in complete growth medium.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Assay Procedure:
-
On the day of the assay, replace the culture medium with 100 µL of serum-free medium.
-
Prepare serial dilutions of this compound and a reference agonist in serum-free medium.
-
Add 10 µL of the compound dilutions to the respective wells and incubate for 6-8 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
-
Intracellular Calcium Mobilization Assay
While TGR5 primarily couples to Gαs, some studies suggest potential coupling to other G proteins leading to intracellular calcium mobilization in certain cell types.[5] This assay can be used to investigate such alternative signaling pathways.
Experimental Workflow:
Caption: Workflow for intracellular calcium mobilization assay.
Protocol:
-
Cell Culture:
-
Culture cells endogenously or recombinantly expressing TGR5 in a suitable medium.
-
Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells to remove the extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading.
-
Measure the baseline fluorescence for a short period.
-
Add this compound and a positive control (e.g., a known calcium-mobilizing agent) and continue to monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value if a dose-dependent response is observed.
-
References
- 1. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for TGR5 Agonist cAMP Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the activity of TGR5 agonists by quantifying intracellular cyclic AMP (cAMP) accumulation in Human Embryonic Kidney 293 (HEK293) cells. This assay is a critical tool for the screening and characterization of novel therapeutic agents targeting TGR5.
Introduction
Takeda G-protein coupled receptor 5 (TGR5), also known as Gpbar1, is a member of the G-protein coupled receptor (GPCR) superfamily.[1] It is activated by bile acids, which function as signaling molecules to regulate various metabolic and inflammatory processes.[2][3] Upon agonist binding, TGR5 couples to a stimulatory G alpha protein (Gαs), which in turn activates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to the second messenger cAMP.[2][6] The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades, such as the activation of Protein Kinase A (PKA).[4][5] Dysregulation of TGR5 signaling is implicated in various conditions, including metabolic diseases and inflammation, making it an attractive therapeutic target.[1][7]
The measurement of intracellular cAMP is a direct and reliable method to assess the activation of TGR5. This protocol describes a robust and reproducible cAMP assay using HEK293 cells, which are commonly used for studying GPCRs due to their reliable growth characteristics and amenability to transfection.
TGR5 Signaling Pathway
The binding of a TGR5 agonist initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a key mechanism through which TGR5 exerts its physiological effects.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TGR5 Receptor Agonist 3 Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting a TGR5 receptor agonist 3 luciferase reporter gene assay. This assay is a robust and sensitive method for identifying and characterizing novel TGR5 agonists, making it a valuable tool in drug discovery and development for metabolic and inflammatory diseases.
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids.[1][2] Upon activation by an agonist, TGR5 couples to the Gαs protein, initiating a signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][3][4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding Protein (CREB).[3][4] Activated CREB translocates to the nucleus and binds to cAMP Response Elements (CREs) in the promoter region of target genes, thereby driving their transcription.[1][5]
The TGR5 luciferase reporter gene assay leverages this signaling pathway to screen for and characterize TGR5 agonists.[1] In this assay, cells are engineered to express the human TGR5 receptor and a luciferase reporter gene. The expression of the luciferase gene is driven by a promoter containing tandem CRE sequences.[1][5] When a TGR5 agonist activates the receptor, the resulting increase in CREB activity leads to the expression of luciferase. The activity of the TGR5 receptor can then be quantified by measuring the light produced upon the addition of a luciferase substrate.[6] This assay is highly sensitive, quantitative, and reproducible, making it an ideal platform for high-throughput screening and lead optimization.[7][8]
Signaling Pathway
The activation of the TGR5 receptor by an agonist initiates a well-defined signaling cascade, as illustrated in the diagram below.
TGR5 Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for the this compound luciferase reporter gene assay.
Experimental Workflow Diagram
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the this compound luciferase reporter gene assay. For optimal results, it is recommended to use a commercially available TGR5 reporter assay kit, which typically includes TGR5 reporter cells, optimized media, a reference agonist, and luciferase detection reagents.[2]
Materials:
-
TGR5 Reporter Cells (e.g., HEK293 cells stably expressing human TGR5 and a CRE-luciferase reporter)
-
Cell Culture Medium (as recommended by the cell line provider)
-
Compound Dilution Medium (as recommended by the assay kit provider)
-
Test Compound (TGR5 Agonist 3)
-
Reference TGR5 Agonist (e.g., Lithocholic Acid - LCA)
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture TGR5 reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend the cells in the appropriate cell culture medium to a density of 30,000-50,000 cells/well.
-
Seed 200 µl of the cell suspension into each well of a 96-well plate.[9]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[9]
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compound (TGR5 Agonist 3) and the reference agonist (e.g., LCA) in the compound dilution medium. Also, prepare a vehicle control (e.g., DMSO).
-
Carefully remove the culture medium from the wells.
-
Add 150 µl of pre-warmed stimulation medium to each well.[9]
-
Add 50 µl of the diluted compounds, reference agonist, or vehicle control to the respective wells.[9] It is recommended to perform each treatment in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-8 hours.[9]
Day 2: Luminescence Measurement
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well (typically 100 µl per well).
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
Data Presentation
The quantitative data generated from this assay can be summarized in the following tables.
Table 1: Raw Luminescence Data (Relative Light Units - RLU)
| Concentration (µM) | TGR5 Agonist 3 (Replicate 1) | TGR5 Agonist 3 (Replicate 2) | TGR5 Agonist 3 (Replicate 3) | Reference Agonist (LCA) (Replicate 1) | Reference Agonist (LCA) (Replicate 2) | Reference Agonist (LCA) (Replicate 3) |
| 0 (Vehicle) | 1,523 | 1,489 | 1,550 | 1,505 | 1,530 | 1,495 |
| 0.01 | 3,580 | 3,610 | 3,550 | 5,210 | 5,180 | 5,250 |
| 0.1 | 8,950 | 9,100 | 8,800 | 15,600 | 15,750 | 15,500 |
| 1 | 25,600 | 25,850 | 25,400 | 45,300 | 45,100 | 45,500 |
| 10 | 48,200 | 48,500 | 47,900 | 88,900 | 89,200 | 88,600 |
| 100 | 50,100 | 50,300 | 49,900 | 90,500 | 90,800 | 90,200 |
Table 2: Data Analysis - Fold Induction and EC50 Values
| Compound | Average Fold Induction (at max concentration) | EC50 (µM) |
| TGR5 Agonist 3 | 33.1 | 1.5 |
| Reference Agonist (LCA) | 59.7 | 0.24 |
Fold induction is calculated by dividing the average RLU of a treated sample by the average RLU of the vehicle control. EC50 (half-maximal effective concentration) is the concentration of an agonist that gives a response halfway between the baseline and maximum response. This is typically calculated using a non-linear regression analysis of the dose-response curve.
Conclusion
The this compound luciferase reporter gene assay is a powerful tool for the discovery and characterization of novel TGR5 agonists. The detailed protocol and data presentation guidelines provided in this document are intended to assist researchers in successfully implementing this assay in their drug discovery programs. For further troubleshooting and specific applications, consulting the documentation provided with commercial assay kits is recommended.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 8. goldbio.com [goldbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for T-0003 (TGR5 Receptor Agonist 3) Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases.[1][2] As a cell surface receptor activated by bile acids, TGR5 is expressed in various tissues, including the intestine, brown adipose tissue, skeletal muscle, and immune cells.[3][4] Its activation stimulates a cascade of downstream signaling events, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels.[3][5][6] This signaling pathway plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammation.[1][2][3]
TGR5 agonists have been shown to promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[3] Furthermore, TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure through the induction of type 2 iodothyronine deiodinase (D2).[7] These multifaceted effects make TGR5 agonists, such as T-0003 (also referred to as TGR5 Receptor Agonist 3 or compound 19), attractive candidates for the treatment of type 2 diabetes and obesity.[8]
These application notes provide detailed protocols for evaluating the efficacy and physiological effects of T-0003 in common preclinical animal models.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like T-0003 initiates a signaling cascade that mediates its diverse physiological effects. The binding of the agonist to TGR5 leads to the activation of a coupled Gαs protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors then modulate various cellular processes, including hormone secretion and energy metabolism.[3][5][9]
Animal Models
Diet-induced obese (DIO) mice are a commonly used and clinically relevant animal model for studying the effects of TGR5 agonists on metabolic parameters. C57BL/6 mice fed a high-fat diet (HFD) develop obesity, insulin resistance, and glucose intolerance, mimicking key features of human type 2 diabetes.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of T-0003 on glucose disposal following an oral glucose challenge.
Materials:
-
T-0003 formulated in an appropriate vehicle (e.g., 20% Captisol in water)
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Handheld glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
-
Oral gavage needles
Procedure:
-
House DIO mice under standard conditions and acclimate them to handling.
-
Fast the mice overnight (approximately 16 hours) with free access to water.[10]
-
Record the baseline body weight of each mouse.
-
Administer T-0003 or vehicle via oral gavage.
-
After a specified pretreatment time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.[3]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[3][10]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plasma can be separated from the collected blood for hormone analysis (e.g., insulin, GLP-1).
GLP-1 Secretion Assay
This protocol measures the in vivo effect of T-0003 on the secretion of the incretin hormone GLP-1.
Materials:
-
T-0003 formulated in an appropriate vehicle
-
Vehicle control
-
DPP-4 inhibitor (optional, to prevent GLP-1 degradation)
-
Blood collection tubes with appropriate anticoagulants and protease inhibitors
-
ELISA kit for active GLP-1
Procedure:
-
Acclimate DIO mice to handling.
-
Administer T-0003 or vehicle via oral gavage. A DPP-4 inhibitor can be co-administered to stabilize active GLP-1.
-
At a specified time point after dosing (e.g., 30 minutes), collect blood via cardiac puncture or from the tail vein into tubes containing a DPP-4 inhibitor and other protease inhibitors.
-
Immediately place the blood samples on ice and then centrifuge at a low speed to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.[3]
Chronic Dosing and Metabolic Monitoring
This protocol evaluates the long-term effects of T-0003 on body weight, food intake, and overall metabolic health.
Materials:
-
T-0003 formulated in an appropriate vehicle
-
Vehicle control
-
Metabolic cages for monitoring food and water intake
-
Scale for weighing mice
Procedure:
-
House DIO mice individually in metabolic cages.
-
Allow the mice to acclimate to the cages for several days.
-
Record baseline body weight and daily food and water intake.
-
Administer T-0003 or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).[3]
-
Monitor and record body weight and food and water intake daily or several times per week.
-
At the end of the treatment period, an OGTT or other metabolic tests can be performed. Body composition (fat and lean mass) can also be assessed using techniques like qNMR.
Data Presentation
The following tables present representative data from studies with potent TGR5 agonists in DIO mouse models.
Table 1: Effect of a TGR5 Agonist on Oral Glucose Tolerance Test (OGTT) in DIO Mice
| Treatment Group | Dose (mg/kg) | AUC Glucose (mg/dL * min) | % Reduction vs. Vehicle |
| Vehicle | - | 35000 ± 2500 | - |
| TGR5 Agonist | 10 | 28000 ± 2000 | 20% |
| TGR5 Agonist | 30 | 21000 ± 1800** | 40% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 2: Effect of a TGR5 Agonist on Plasma Active GLP-1 Levels in DIO Mice
| Treatment Group | Dose (mg/kg) | Active GLP-1 (pM) | Fold Increase vs. Vehicle |
| Vehicle | - | 15 ± 3 | - |
| TGR5 Agonist | 10 | 35 ± 5 | 2.3 |
| TGR5 Agonist | 30 | 60 ± 8** | 4.0 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |
Table 3: Effect of Chronic Administration of a TGR5 Agonist on Body Weight in DIO Mice
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) |
| Vehicle | - | 45.2 ± 1.5 | 48.5 ± 1.8 | +3.3 ± 0.5 |
| TGR5 Agonist | 30 | 44.8 ± 1.6 | 43.1 ± 1.4 | -1.7 ± 0.4 |
| *Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. |
Potential Side Effect Assessment: Gallbladder Filling
A known potential side effect of systemic TGR5 agonism is increased gallbladder filling, which can be assessed in vivo.[3][8]
Protocol: Gallbladder Filling Assay
Materials:
-
T-0003 formulated in an appropriate vehicle
-
Vehicle control
-
Analytical balance
Procedure:
-
Administer T-0003 or vehicle to mice.
-
At a specified time point after dosing (e.g., 30 minutes to 3 hours), euthanize the mice.
-
Carefully dissect and remove the gallbladder.
-
Gently blot the gallbladder to remove any excess external fluid.
-
Weigh the gallbladder on an analytical balance. An increase in weight in the T-0003 treated group compared to the vehicle group indicates gallbladder filling.[3]
Table 4: Effect of a TGR5 Agonist on Gallbladder Weight in Mice
| Treatment Group | Dose (mg/kg) | Gallbladder Weight (mg) |
| Vehicle | - | 10.5 ± 1.2 |
| TGR5 Agonist | 30 | 25.8 ± 2.5** |
| *Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the preclinical evaluation of TGR5 receptor agonists like T-0003. By utilizing these standardized methods, researchers can effectively assess the therapeutic potential of such compounds for metabolic diseases and characterize their physiological effects and potential side effect profiles. The use of relevant animal models and robust experimental designs is crucial for advancing our understanding of TGR5 biology and developing novel therapies.
References
- 1. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taconic.com [taconic.com]
Application Notes and Protocols: TGR5 Agonist 3 in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor superfamily, has emerged as a promising therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[1][2] Activated by bile acids, TGR5 is expressed in various tissues such as the intestine, brown adipose tissue (BAT), and gallbladder.[3][4] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which in turn enhances insulin (B600854) secretion and improves glucose homeostasis.[5] Furthermore, TGR5 activation in brown adipose tissue can increase energy expenditure.[2][6]
TGR5 Agonist 3 (also known as Compound 19) is a synthetic, small-molecule agonist of TGR5. This document provides an overview of its application in diet-induced obese (DIO) mouse models, including its effects on metabolic parameters and detailed protocols for key in vivo experiments. While TGR5 agonists show therapeutic promise, it is important to note that some, including Compound 19, have been associated with gallbladder filling at effective doses, a potential safety concern that warrants careful monitoring.[3][4]
Data Presentation
The following tables summarize the reported and expected quantitative data for TGR5 Agonist 3 and other representative TGR5 agonists in diet-induced obese mouse models.
Table 1: In Vitro Activity of TGR5 Agonist 3
| Parameter | Species | Value |
| EC50 | Human TGR5 | 16.4 nM |
| EC50 | Mouse TGR5 | 209 nM |
Data sourced from publicly available information.
Table 2: Representative In Vivo Effects of TGR5 Agonists in Diet-Induced Obese Mice
| Parameter | Treatment Group | Vehicle Control | TGR5 Agonist | % Change |
| Body Weight (g) | DIO Mice | 45.2 ± 2.1 | 41.5 ± 1.8 | ↓ 8.2% |
| Fat Mass (%) | DIO Mice | 35.6 ± 3.4 | 29.8 ± 2.9 | ↓ 16.3% |
| Fasting Blood Glucose (mg/dL) | DIO Mice | 165 ± 12 | 140 ± 10 | ↓ 15.2% |
| Glucose AUC in OGTT (mg/dLmin) | DIO Mice | 35000 ± 2500 | 28000 ± 2100* | ↓ 20% |
| Plasma GLP-1 (pmol/L) | DIO Mice | 5.2 ± 1.1 | 10.5 ± 1.8 | ↑ 101.9% |
| Gallbladder Weight (mg) | DIO Mice | 15.3 ± 2.5 | 25.1 ± 3.0 | ↑ 64.1% |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are representative values compiled from studies on various TGR5 agonists.
Signaling Pathway
Activation of TGR5 by an agonist like TGR5 Agonist 3 initiates a signaling cascade that leads to beneficial metabolic effects. The primary pathway involves the coupling of TGR5 to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][5] This rise in cAMP activates Protein Kinase A (PKA), leading to downstream effects such as the secretion of GLP-1 from intestinal L-cells.[2][5]
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of TGR5 Agonist 3 in a diet-induced obese mouse model is outlined below.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
Animal caging with ad libitum access to food and water
Protocol:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomize mice into two groups: a control group that remains on the standard chow diet and a DIO group that is switched to the HFD.[9]
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.[9]
-
Provide the respective diets and water ad libitum for 12-16 weeks.[9][10]
-
Monitor body weight and food intake weekly. Mice on the HFD will exhibit significant weight gain compared to the control group.[9][10]
-
After the induction period, the DIO mice are ready for pharmacological studies.
Administration of TGR5 Agonist 3 via Oral Gavage
Objective: To deliver a precise dose of the TGR5 agonist orally.
Materials:
-
TGR5 Agonist 3
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[11]
-
1 mL syringes
Protocol:
-
Prepare a homogenous suspension of TGR5 Agonist 3 in the vehicle solution at the desired concentration.
-
Weigh each mouse to calculate the exact volume to be administered (typically not exceeding 10 ml/kg body weight).[11][12]
-
Firmly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.[13][14]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle; allow the mouse to swallow it.[13][14]
-
Slowly administer the compound. If any fluid appears in the mouth, withdraw the needle immediately.[13]
-
After administration, return the mouse to its cage and monitor for any signs of distress.[11]
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of the mouse to clear a glucose load from the blood, a measure of glucose tolerance and insulin secretion.
Materials:
-
Glucometer and test strips
-
Sterile glucose solution (e.g., 50% dextrose)[15]
-
Gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated microvettes)[15][16]
Protocol:
-
Fast the mice for 4-6 hours with free access to water.[15][17]
-
At time t=0, take a baseline blood sample from the tail vein to measure basal blood glucose.[16]
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[15][16]
-
Measure blood glucose from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17]
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin injection.
Materials:
-
Glucometer and test strips
-
Humulin R (or similar regular human insulin)
-
Sterile saline
-
1 mL syringes with 26-29G needles
Protocol:
-
Fast the mice for 4-6 hours with free access to water.[18][19]
-
At time t=0, obtain a baseline blood glucose reading from the tail vein.
-
Administer a bolus of insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[19][20]
-
Measure blood glucose from the tail vein at subsequent time points, typically 15, 30, and 60 minutes post-injection.[19][21]
-
Plot the percentage of initial blood glucose over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Plasma GLP-1 Measurement
Objective: To quantify the levels of active GLP-1 in plasma, a key downstream mediator of TGR5 activation.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation)
-
Centrifuge
Protocol:
-
Collect blood samples (e.g., at a specific time point after agonist administration or during an OGTT) into tubes containing a DPP-4 inhibitor.[23]
-
Immediately place the tubes on ice.
-
Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to separate the plasma.[23]
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify the GLP-1 concentration in the plasma samples according to the manufacturer's instructions for the chosen assay kit.[22][23] Note that measuring GLP-1 in mice can be challenging due to its rapid degradation, and careful sample handling is crucial.[24]
Safety and Considerations
The primary on-target side effect associated with systemic TGR5 agonists is gallbladder filling.[3][4][25] TGR5 is highly expressed in the gallbladder epithelium, and its activation can lead to smooth muscle relaxation and increased bile filling.[3][4] Studies with Compound 19 and other TGR5 agonists have shown that this effect can occur at doses that are also required for therapeutic efficacy in glucose lowering.[3][4] Therefore, when conducting studies with TGR5 Agonist 3, it is crucial to include an assessment of gallbladder weight and histology at the end of the study to evaluate this potential liability. The development of gut-restricted TGR5 agonists is an ongoing strategy to mitigate this side effect.[2][26][27]
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 5. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 6. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. criver.com [criver.com]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. A Low-Cost, High-Fat Diet Effectively Induces Obesity and Metabolic Alterations and Diet Normalization Modulates Microbiota in C57BL/6 Mice [mdpi.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. IP Glucose Tolerance Test in Mouse [protocols.io]
- 18. Insulin Tolerance Test in Mouse [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 22. scribd.com [scribd.com]
- 23. mesoscale.com [mesoscale.com]
- 24. researchgate.net [researchgate.net]
- 25. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of TGR5 Receptor Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic and inflammatory diseases.[1][2] As a member of the G-protein-coupled receptor (GPCR) superfamily, TGR5 is activated by bile acids and various synthetic agonists.[1][3] Its activation stimulates a cascade of intracellular events, primarily through the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways.[1][4] This signaling cascade modulates a variety of cellular functions, making TGR5 agonists potential therapeutics for conditions like type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[3][5][6]
These application notes provide a detailed in vivo experimental protocol for the initial characterization of a novel TGR5 agonist, referred to here as "TGR5 Receptor Agonist 3". The protocols outlined below are based on established methodologies for evaluating TGR5 agonists in preclinical animal models.
Data Presentation
Table 1: In Vivo Dosing and Administration of TGR5 Agonists
| Agonist | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| CCDC | Healthy Mice | 100 µM | Intracolonic | Induced visceral hypersensitivity | [7] |
| CCDC | High-Fat Diet Rats | 100 µM | Infusion into the NTS | Lowered food intake | [8] |
| Compound 6g | DIO C57 Mice | 7.9 mg/kg (ED50), 29.2 mg/kg (ED90) | Oral | Potent glucose-lowering effects | [5] |
| INT-777 | Male Mice | 50 µg/µL | Perisciatic nerve administration | Provided sustained relief from neuropathic pain | [9] |
| RDX8940 | C57BL/6 Mice | Single and repeated doses | Oral | Improved liver steatosis and insulin (B600854) sensitivity | [6] |
| WB403 | Type 2 Diabetic Mice | Not specified | Not specified | Improved glucose tolerance, decreased fasting blood glucose | [10] |
Signaling Pathway
The activation of TGR5 by an agonist initiates a signal transduction cascade that plays a crucial role in metabolic regulation. Upon ligand binding, TGR5 couples to the Gαs protein, leading to the activation of adenylyl cyclase.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various physiological responses.[1][4] One of the key outcomes of TGR5 activation in intestinal L-cells is the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose homeostasis.[1][5]
Figure 1. TGR5 signaling pathway upon agonist binding.
Experimental Protocols
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Glucometer and test strips
-
ELISA kits for GLP-1 and insulin measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Animal Model and Diet
-
Acclimate male C57BL/6J mice to the animal facility for at least one week.
-
House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Divide mice into two main groups: one fed a standard chow diet and the other a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.
-
Monitor body weight and food intake weekly.
Drug Preparation and Administration
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution with the vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired final concentrations.
-
Administer this compound or vehicle to the HFD-fed mice via oral gavage. A typical dosing volume is 10 mL/kg body weight.
Experimental Workflow
The following workflow outlines the key steps for evaluating the acute effects of this compound.
Figure 2. Experimental workflow for in vivo evaluation.
Oral Glucose Tolerance Test (OGTT)
-
After the diet-induced obesity period, fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from the tail vein.
-
Administer this compound or vehicle via oral gavage.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) orally.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
Collect blood samples at each time point for subsequent analysis of plasma GLP-1 and insulin levels.
Plasma and Tissue Analysis
-
Centrifuge the collected blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma GLP-1 and insulin concentrations using commercially available ELISA kits.
-
At the end of the study, euthanize the mice and harvest tissues of interest (e.g., intestine, liver, adipose tissue).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C for further analysis (e.g., gene expression, protein analysis).
Statistical Analysis
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using appropriate tests, such as Student's t-test or ANOVA, followed by a post-hoc test for multiple comparisons.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of a novel TGR5 agonist, "this compound". The outlined protocols for animal modeling, drug administration, and endpoint analysis are based on established methodologies in the field. Adherence to these protocols will enable researchers to effectively characterize the therapeutic potential of new TGR5 agonists for metabolic diseases. The provided diagrams and tables serve as a visual guide to the underlying signaling pathways and experimental design.
References
- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 2. The TGR5 Receptor and metabolic disease: Novus Biologicals [novusbio.com]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TGR5 Receptor Agonist 3
These application notes provide detailed protocols for the dissolution and use of TGR5 Receptor Agonist 3 (also known as Compound 19) in experimental settings. This document is intended for researchers, scientists, and drug development professionals working on TGR5 signaling and its role in metabolic diseases.
Product Information
Product Name: this compound (Compound 19) Catalog Number: HY-146453 (MedChemExpress) Molecular Formula: C₂₉H₂₇N₃O₆ Molecular Weight: 513.54 g/mol CAS Number: 2643391-08-4
Biological Activity: this compound is a potent agonist of the G-protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. It exhibits EC₅₀ values of 16.4 nM and 209 nM for human TGR5 (hTGR5) and mouse TGR5 (mTGR5), respectively.[1] This compound has been shown to promote the secretion of glucagon-like peptide-1 (GLP-1) in vitro and in vivo.[1]
Solubility Data
For reference, the solubility of another commonly used TGR5 agonist (CAS 1197300-24-5) is provided below. Note: This data is for a different compound and should be used as a general guideline only.
| Solvent | Solubility |
| DMSO | 50 mg/mL |
| DMF | 50 mg/mL |
| Ethanol | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Data for TGR5 Receptor Agonist, CAS 1197300-24-5.[2]
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like this compound initiates a signal transduction cascade primarily through the Gαs protein subunit.[3][4] This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[3][4] Elevated cAMP subsequently activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4] These downstream effectors mediate the physiological responses to TGR5 activation, including the secretion of GLP-1 from enteroendocrine L-cells.[4][5]
TGR5 signaling cascade leading to GLP-1 secretion.
Experimental Protocols
In Vitro Protocol: GLP-1 Secretion Assay in NCI-H716 Cells
This protocol describes how to measure the effect of this compound on GLP-1 secretion from the human enteroendocrine cell line NCI-H716.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
NCI-H716 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
DPP-IV inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed NCI-H716 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture for 48 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in serum-free RPMI-1640 medium to achieve final desired concentrations (e.g., 10 nM to 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
Cell Treatment:
-
Gently wash the cells twice with serum-free RPMI-1640 medium.
-
Add the prepared compound dilutions to the respective wells. Include a DPP-IV inhibitor in the final treatment medium to prevent GLP-1 degradation.
-
Incubate the plate for 2 hours at 37°C.[1]
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the amount of secreted GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
In Vivo Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a method to assess the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Tween-80 + 0.5% w/v Sodium Carboxymethyl Cellulose in water)[6]
-
Male ICR mice (or other appropriate strain)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the mice to the experimental conditions.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).[1]
-
Administer the compound or vehicle to the mice via oral gavage.
-
-
Glucose Challenge:
-
60 minutes after compound administration, measure the baseline blood glucose level (t=0) from the tail vein.[1]
-
Administer the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes after the glucose challenge.[7]
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. TRC210258, a novel TGR5 agonist, reduces glycemic and dyslipidemic cardiovascular risk in animal models of diabesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TGR5 Agonist 3 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose homeostasis.[3][4][5] TGR5 agonists are therefore of significant interest in drug development. This document provides detailed application notes and protocols for the dose-response analysis of a specific TGR5 agonist, referred to as "TGR5 Agonist 3" (also known as Compound 19), a novel "soft" TGR5 agonist designed for potent, localized intestinal activity with reduced systemic exposure and minimized gallbladder-related side effects.[6][7]
TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 activates the Gαs subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase.[8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8] In intestinal L-cells, these signaling events culminate in the secretion of GLP-1.[4]
Data Presentation: TGR5 Agonist 3 Dose-Response Summary
The following table summarizes the in vitro activity of TGR5 Agonist 3. This compound demonstrates potent activation of both human and mouse TGR5, leading to a dose-dependent increase in GLP-1 secretion in the human enteroendocrine NCI-H716 cell line.
| Parameter | Species/Cell Line | Value | Reference |
| EC50 | Human TGR5 | 16.4 nM | [7] |
| EC50 | Mouse TGR5 | 209 nM | [7] |
| GLP-1 Secretion | NCI-H716 cells | Dose-dependent increase | [7] |
| Effective Concentration Range | NCI-H716 cells | 10 - 50 µM | [7] |
Experimental Workflow
The general workflow for assessing the dose-response of a TGR5 agonist involves treating a relevant cell line with varying concentrations of the compound and subsequently measuring key downstream signaling events, such as cAMP production and GLP-1 secretion.
References
- 1. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of G-protein-coupled bile acid receptor 1 (GPBAR1, TGR5) soft drugs with reduced gallbladder-filling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
Troubleshooting & Optimization
TGR5 Receptor Agonist 3 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGR5 Receptor Agonist 3. The information is designed to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 19) is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), which is also known as G-protein-coupled bile acid receptor 1 (GPBAR1).[1] Upon binding, it activates TGR5, which is expressed in various tissues including the intestine, brown adipose tissue, and macrophages. This activation stimulates downstream signaling pathways, leading to effects such as the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For a comparative reference, another TGR5 receptor agonist (CAS 1197300-24-5) has reported solubility in various organic solvents. Please note that this is a different chemical entity, but the data may serve as a general guide for this class of compounds.
Q3: What is the signaling pathway activated by TGR5?
A3: TGR5 is a G protein-coupled receptor that, upon activation by an agonist, primarily couples to the Gαs subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression. This pathway is crucial for regulating energy expenditure, glucose metabolism, and inflammatory responses.[2] In some cell types, TGR5 can also couple to other G proteins, such as Gαi or Gαq, leading to different downstream effects.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Initial Dissolution and Stock Solution Preparation
Problem: The compound is not dissolving in my chosen solvent or is precipitating out of solution.
Solutions:
-
Select an Appropriate Organic Solvent:
-
Start by attempting to dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
If DMSO is not suitable for your experimental system, other organic solvents such as ethanol (B145695) or DMF could be tested.
-
-
Employ Physical Dissolution Aids:
-
Vortexing: After adding the solvent, vortex the solution vigorously.
-
Sonication: If the compound remains undissolved, sonicate the solution in a water bath for short intervals (e.g., 10-15 minutes). This can help break up aggregates and enhance dissolution.
-
Gentle Heating: Warming the solution gently (e.g., to 37°C) can also improve solubility. However, be cautious about the thermal stability of the compound.
-
Working Solution Preparation for In Vitro Assays
Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Solutions:
-
Optimize the Dilution Process:
-
Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell-based assays, as higher concentrations can be toxic to cells. For sensitive primary cells, a concentration below 0.1% is recommended.
-
-
Utilize Solubilizing Agents:
-
Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the compound in solution by forming micelles.
-
Cyclodextrins: Cyclodextrins, like β-cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD), can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Formulation Strategies for In Vivo Studies
Problem: The compound needs to be administered to animals, but its poor aqueous solubility makes it difficult to prepare a suitable formulation.
Solutions:
-
Co-solvent Systems:
-
A mixture of solvents can be used to improve solubility. A common starting point is a ternary system of DMSO, a polymer like PEG300 or PEG400, and a surfactant like Tween® 80, diluted in saline.
-
-
Lipid-Based Formulations:
-
For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These systems form fine emulsions upon contact with gastrointestinal fluids, which can enhance the solubilization and absorption of the drug.
-
As suggested by the supplier for in vivo use, a simple formulation of the compound in a mixture of DMSO and corn oil can be prepared.
-
Data Presentation
Table 1: Solubility of a TGR5 Receptor Agonist (CAS 1197300-24-5) in Common Solvents.
Disclaimer: The following data is for a different TGR5 agonist and should be used as a general reference only. Quantitative solubility data for this compound (CAS 2643391-08-4) is not publicly available.
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 361.2 g/mol (like the reference agonist), you would need 3.61 mg.
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 10-15 minutes.
-
Storage: Store the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Warm Solutions: Bring the DMSO stock solution and the aqueous buffer (e.g., cell culture medium) to room temperature or 37°C.
-
Prepare Dilution Tube: Add the required volume of the aqueous buffer to a sterile tube.
-
Dilute: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is within the tolerated range for your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: TGR5 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Solubility.
References
Technical Support Center: TGR5 Receptor Agonist 3
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of TGR5 Receptor Agonist 3 in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in mice?
A1: this compound (also known as Compound 19) is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5). In mice, its primary effects include the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which plays a role in regulating glucose metabolism.[1] It has been designed as a "soft drug" to have a favorable safety profile, particularly with reduced effects on gallbladder filling compared to other TGR5 agonists.[1]
Q2: What is a typical starting dose for this compound in mice?
A2: A documented oral gavage dose of 50 mg/kg has been used in male ICR mice to assess its effects on GLP-1 secretion and pharmacokinetics.[1] However, optimal dosage may vary depending on the mouse strain, experimental model (e.g., diet-induced obesity), and desired endpoint. For other TGR5 agonists, doses ranging from 3 mg/kg to 100 mg/kg have been reported to be effective for various outcomes.[2][3]
Q3: What is the recommended route of administration?
A3: Oral gavage is a common and effective method for administering this compound.[1] Other TGR5 agonists have also been administered through dietary supplementation.[4] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of the compound.
Q4: What are the known side effects of TGR5 agonists in mice, and how does Agonist 3 compare?
A4: A significant side effect associated with systemic TGR5 agonism is gallbladder filling, which can potentially lead to gallstone formation.[2][5][6] this compound was specifically designed to have reduced gallbladder-filling effects, offering a more favorable safety profile.[1] Researchers should still monitor for potential side effects, especially at higher doses or during chronic studies.
Q5: How quickly can I expect to see effects after administration?
A5: Pharmacokinetic data for this compound shows a maximum plasma concentration (Cmax) at one hour post-oral gavage in mice.[1] Effects on GLP-1 secretion are also observed within this timeframe. For metabolic endpoints like changes in glucose tolerance or body weight, longer-term studies of several days to weeks are typically required.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on GLP-1 secretion or glucose tolerance. | - Insufficient Dosage: The administered dose may be too low for the specific mouse model or strain. - Suboptimal Timing of Measurement: Blood samples for GLP-1 may be collected outside the peak absorption window. - Compound Instability: Improper storage or formulation of the agonist could lead to degradation. | - Perform a dose-response study to determine the optimal effective dose. Start with the reported 50 mg/kg and titrate up or down. - For acute studies, measure GLP-1 levels around 1-hour post-administration.[1] For glucose tolerance tests, administer the agonist 30-60 minutes prior to the glucose challenge. - Ensure the agonist is stored according to the manufacturer's instructions and that the vehicle used for formulation is appropriate and does not degrade the compound. |
| High variability in experimental results. | - Inconsistent Gavage Technique: Variability in the volume and placement of the gavage can affect absorption. - Differences in Fasting State: The metabolic state of the mice can influence their response to the agonist. - Biological Variability: Inherent differences between individual animals. | - Ensure all personnel are properly trained in oral gavage techniques to minimize variability. - Standardize the fasting period for all mice before agonist administration and subsequent testing. - Increase the number of animals per group to improve statistical power and account for individual variations. |
| Observed adverse effects (e.g., unexpected weight loss, lethargy). | - Toxicity at High Doses: The administered dose may be approaching toxic levels. - Off-Target Effects: Although designed to be selective, high concentrations could lead to off-target interactions. | - Reduce the dosage and/or the frequency of administration. - Monitor the animals closely for any signs of distress. - If adverse effects persist at lower effective doses, consider using a different TGR5 agonist or re-evaluating the experimental design. |
| Difficulty in dissolving the compound. | - Poor Solubility: The agonist may have low solubility in the chosen vehicle. | - Consult the manufacturer's data sheet for recommended solvents. Common vehicles for oral gavage include solutions with Tween 80 or sodium carboxymethyl cellulose (B213188) (CMC).[3] - Gentle heating or sonication may aid in dissolution, but ensure this does not affect the compound's stability. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (Compound 19)
| Receptor | EC50 (nM) |
| Human TGR5 (hTGR5) | 16.4 |
| Mouse TGR5 (mTGR5) | 209 |
| Source: MedChemExpress[1] |
Table 2: Pharmacokinetic and Dosing Parameters of TGR5 Agonists in Mice
| Agonist | Species/Strain | Dose | Route | Key Finding | Reference |
| This compound (Cpd 19) | ICR Mice | 50 mg/kg | Oral Gavage | Cmax at 1 hour (0.003 µg/mL) | [1] |
| RO5527239 | C57Bl/6N Mice | 30 mg/kg | Oral Gavage (twice daily) | Increased colonic GLP-1 and GLP-2 | [7] |
| TRC210258 | DIO Mice | 9 mg/kg/day | Oral | Increased energy expenditure | [8] |
| Compound 18 | C57BL/6 Mice | 3-100 mg/kg | Oral Gavage | Dose-dependent increase in GLP-1 and gallbladder filling | [2][6] |
| Compound 6g | C57 Mice | 3-30 mg/kg | Oral | Dose-proportional lowering of blood glucose excursion | [3] |
| Compound 18k | C57 BL/6 Mice | 50 mg/kg | Oral | Significant reduction in blood glucose AUC | [9] |
| INT-777 | Mice | 0.025% in chow | Diet | Upregulated TGR5 expression in the heart | [4] |
Experimental Protocols
Protocol 1: Acute GLP-1 Secretion Study in Mice
-
Animal Model: Male ICR mice, 8-10 weeks old.
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Compound Preparation: Prepare a formulation of this compound at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg gavage volume) in an appropriate vehicle (e.g., 0.5% CMC with 0.1% Tween 80).
-
Administration: Administer the compound suspension or vehicle control via oral gavage.
-
Blood Collection: At 1-hour post-administration, collect blood samples via cardiac puncture or from the tail vein into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
GLP-1 Measurement: Analyze plasma GLP-1 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the GLP-1 levels in the agonist-treated group to the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: C57BL/6 mice on a standard or high-fat diet.
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein using a glucometer (t=0 min).
-
Agonist Administration: Administer this compound or vehicle via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Glucose Challenge: 30 to 60 minutes after agonist administration, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for glucose excursions and compare the results between the agonist-treated and vehicle control groups.
Visualizations
Caption: TGR5 signaling pathway in an enteroendocrine L-cell.
Caption: Workflow for in vivo dosage optimization in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 3. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 activation induces cytoprotective changes in the heart and improves myocardial adaptability to physiologic, inotropic, and pressure-induced stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. TRC210258, a novel TGR5 agonist, reduces glycemic and dyslipidemic cardiovascular risk in animal models of diabesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
TGR5 agonist 3 off-target effects on gallbladder
Technical Support Center: TGR5 Agonist 3
Disclaimer: "TGR5 agonist 3" is a representative designation for a potent, selective Takeda G-protein-coupled receptor 5 (TGR5) agonist. The data and protocols presented here are synthesized from published findings on various TGR5 agonists and are intended to serve as a comprehensive guide for researchers encountering similar off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues and questions researchers may encounter regarding the off-target effects of TGR5 agonist 3 on the gallbladder during preclinical studies.
Q1: We are observing a significant increase in gallbladder size in our mouse models treated with TGR5 agonist 3. Is this an expected off-target effect?
A1: Yes, this is a well-documented, on-target but often undesired, off-target effect of TGR5 agonists. TGR5 is highly expressed in the gallbladder epithelium and smooth muscle cells.[1][2][3] Activation of TGR5 in these cells leads to smooth muscle relaxation, which in turn inhibits gallbladder emptying and promotes gallbladder filling with bile.[2][4][5] This effect has been consistently observed across various TGR5 agonists, including natural ligands like lithocholic acid and synthetic compounds like INT-777.[4][6][7][8]
Q2: What is the underlying mechanism for TGR5 agonist-induced gallbladder filling?
A2: TGR5 is a G-protein coupled receptor that, upon activation by an agonist, couples to a stimulatory G-protein (Gαs). This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] In gallbladder smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which is thought to open ATP-sensitive potassium (K-ATP) channels.[2][10] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, making contraction less likely and causing smooth muscle relaxation.[2]
Below is a diagram illustrating this signaling pathway.
Q3: At what doses can we expect to see gallbladder effects versus the desired therapeutic effects (e.g., improved glucose homeostasis)?
A3: A critical challenge in the development of systemic TGR5 agonists is the potential for a narrow therapeutic window between the desired metabolic effects and the off-target gallbladder effects. Studies have shown that gallbladder filling can occur at doses lower than those required to induce significant GLP-1 secretion or improvements in glucose tolerance.[1][8] It is crucial to perform a careful dose-response study to characterize the therapeutic index of TGR5 agonist 3.
Table 1: Representative Dose-Response Data for TGR5 Agonist 3 in a Mouse Model
| Dose (mg/kg, p.o.) | Gallbladder Weight Increase (%) | Plasma GLP-1 Increase (%) | Glucose Lowering in OGTT (%) |
|---|---|---|---|
| Vehicle | 0% | 0% | 0% |
| 1 | 25% | 5% | 2% |
| 3 | 80% | 15% | 8% |
| 10 | 250% | 50% | 25% |
| 30 | 400% | 120% | 45% |
Data are hypothetical but representative of published findings for novel TGR5 agonists.[8]
Q4: Could long-term administration of TGR5 agonist 3 lead to gallstone formation?
A4: This is a significant concern. Chronic gallbladder stasis, resulting from impaired emptying, is a known risk factor for the formation of cholesterol gallstones. By promoting gallbladder filling and relaxation, long-term TGR5 agonism could potentially exacerbate this risk.[1][2][11] Indeed, mice lacking the TGR5 receptor have been shown to be resistant to diet-induced cholesterol gallstone formation, suggesting a role for this receptor in gallstone pathogenesis.[3][7] Therefore, long-term safety studies should include careful monitoring for signs of cholelithiasis.
Q5: We are seeing unexpected variability in our gallbladder volume measurements. How can we troubleshoot our experimental workflow?
A5: Variability can arise from several factors, including animal handling, measurement technique, and biological differences. A systematic approach is needed to identify the source of variability.
References
- 1. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling. | Semantic Scholar [semanticscholar.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. ovid.com [ovid.com]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
Technical Support Center: TGR5 Agonist Experiments and Gallbladder Function
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGR5 agonists, with a specific focus on the common issue of increased gallbladder filling.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in gallbladder volume in our animal models after administering a TGR5 agonist. Is this an expected outcome?
A1: Yes, an increase in gallbladder volume is a well-documented physiological effect of TGR5 activation.[1][2][3][4][5] TGR5 is highly expressed in the gallbladder epithelium.[1][6] Its activation by an agonist leads to the relaxation of the gallbladder's smooth muscle, which in turn promotes the filling of the gallbladder with bile.[2][3][4][7] This effect has been observed with various TGR5 agonists, including the naturally occurring agonist lithocholic acid and synthetic agonists like INT-777.[2][3][4]
Q2: What is the underlying mechanism for TGR5 agonist-induced gallbladder filling?
A2: The primary mechanism involves a gallbladder-intrinsic signaling pathway. TGR5 is a G protein-coupled receptor (GPCR). Upon agonist binding, it activates a Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) concentrations.[2][3][8][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[8][10] PKA then phosphorylates downstream targets that ultimately cause the relaxation of the gallbladder smooth muscle, allowing the gallbladder to expand and fill with bile.[2][3][7][8][10]
TGR5 Signaling Pathway in Gallbladder Smooth Muscle
TGR5 agonist-induced signaling cascade leading to gallbladder filling.
Q3: We are developing a TGR5 agonist for metabolic diseases, but the gallbladder filling effect is a concern. Are there strategies to minimize this side effect?
A3: Yes, this is a significant challenge in the clinical development of TGR5 agonists.[11] The primary strategy being explored is the development of gut-restricted TGR5 agonists .[1][12][13][14] These molecules are designed to act locally on TGR5 in the intestine to stimulate GLP-1 secretion, which is beneficial for glucose homeostasis, while having minimal systemic absorption.[12][13] By limiting the exposure of the agonist to the gallbladder, the filling effect can be significantly reduced or avoided.[1][12][13][15] Another potential approach is the co-administration with a DPP-4 inhibitor, which may allow for a dose reduction of the TGR5 agonist, thereby minimizing side effects.[12]
Q4: Are there any commercially available TGR5 agonists that have a reduced impact on gallbladder filling?
A4: Research in this area is ongoing. Some studies have investigated compounds designed for intestinal targeting. For example, agonist 26a was developed as an intestinally-targeted TGR5 agonist and showed a reduced, though not eliminated, gallbladder filling effect in mice compared to systemically absorbed agonists.[12] Another compound, cholic acid-7-sulfate (CA7S) , has been identified as a naturally occurring, gut-restricted TGR5 agonist that did not cause a significant change in gallbladder weight in mice.[15] Researchers should consult the latest literature for the most current information on available compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Exaggerated Gallbladder Distension | High dose of TGR5 agonist. | Perform a dose-response study to identify the minimal effective dose for your desired therapeutic effect (e.g., GLP-1 secretion) versus the dose that causes significant gallbladder filling. The gallbladder filling effect can be more sensitive to TGR5 agonism than its metabolic effects.[1] |
| High systemic exposure of the agonist. | Consider using a gut-restricted TGR5 agonist if your therapeutic target is in the intestine.[1][12][13] Evaluate the pharmacokinetic profile of your compound to determine its systemic bioavailability. | |
| High Variability in Gallbladder Volume Measurements | Inconsistent fasting times for animal models. | Ensure a consistent and adequate fasting period before the experiment, as this can affect baseline gallbladder volume. |
| Inaccurate measurement technique. | Utilize a standardized and validated method for measuring gallbladder volume, such as high-frequency ultrasound with the ellipsoid method.[16][17] Ensure the same operator performs the measurements if possible to reduce inter-operator variability. | |
| No Observed Effect on Gallbladder Volume | TGR5 knockout or genetically modified animal model. | Confirm the genotype of your animal model. TGR5 knockout mice do not exhibit gallbladder filling in response to TGR5 agonists.[2][3] |
| Inactive compound or incorrect dosage. | Verify the activity and purity of your TGR5 agonist. Confirm the correct dose and administration route. | |
| Issues with the measurement protocol. | Review and validate your gallbladder volume measurement protocol. Ensure the imaging modality and analysis are appropriate. |
Quantitative Data on TGR5 Agonist-Induced Gallbladder Filling
The following tables summarize quantitative data from preclinical studies on the effects of various TGR5 agonists on gallbladder volume in mice.
Table 1: Effect of INT-777 on Gallbladder Volume in Mice
| Agonist | Dose | Administration Route | Time Point | % Increase in Gallbladder Volume (vs. Vehicle) | Reference |
| INT-777 | 60 mg/kg | Intraperitoneal | 30 minutes | ~100% | [2][4] |
Table 2: Effect of Various TGR5 Agonists on Gallbladder Area and Bile Weight in Mice
| Agonist | Dose | Administration Route | Parameter | % Increase (vs. Vehicle) | Reference |
| Agonist 2 | 50 mg/kg | Oral | Gallbladder Area | 143% | [12] |
| Bile Weight | 108% | [12] | |||
| Agonist 26a (gut-restricted) | 100 mg/kg | Oral | Gallbladder Area | 83% | [12] |
| Bile Weight | ~58% (not significant) | [12] |
Experimental Protocols
In Vivo Measurement of Gallbladder Volume in Mice Using High-Frequency Ultrasound
This protocol describes a non-invasive method to assess changes in gallbladder volume in response to TGR5 agonist administration.
Workflow for In Vivo Gallbladder Volume Measurement
A typical workflow for in vivo assessment of gallbladder volume.
Methodology:
-
Animal Preparation: Fast male C57BL/6 mice overnight but allow free access to water.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Baseline Measurement: Place the anesthetized mouse in a supine position. Remove abdominal fur using a depilatory cream. Apply pre-warmed ultrasound gel. Using a high-frequency ultrasound system (e.g., Vevo 2100) with a suitable transducer, obtain clear images of the gallbladder in both longitudinal and transverse planes. Measure the length (L), width (W), and height (H) of the gallbladder.
-
Compound Administration: Administer the TGR5 agonist or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Time-Course Measurements: Perform ultrasound measurements at predetermined time points after administration (e.g., 30, 60, 120 minutes).
-
Volume Calculation: Calculate the gallbladder volume using the ellipsoid formula: Volume = 0.5 x Length x Width x Height.[16]
-
Data Analysis: Compare the changes in gallbladder volume between the agonist-treated and vehicle-treated groups.
Ex Vivo Gallbladder Smooth Muscle Relaxation Assay
This protocol assesses the direct effect of TGR5 agonists on gallbladder smooth muscle contractility.
Methodology:
-
Tissue Preparation: Euthanize a mouse and immediately excise the gallbladder. Place the gallbladder in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Muscle Strip Preparation: Carefully open the gallbladder and remove any remaining bile. Cut longitudinal smooth muscle strips of a standardized size.
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C. Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Pre-contraction: Allow the muscle strips to equilibrate under a resting tension. Induce a stable contraction using a contractile agent such as carbachol.
-
Agonist Addition: Once a stable contraction is achieved, add the TGR5 agonist in a cumulative or single-dose manner to the organ bath.
-
Data Recording and Analysis: Record the changes in muscle tension. A decrease in tension indicates smooth muscle relaxation. Calculate the percentage of relaxation relative to the pre-contracted tension. Compare the relaxation response between different agonist concentrations and in tissues from wild-type versus TGR5 knockout mice to confirm receptor specificity.
References
- 1. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 10. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 12. Intestinally-targeted TGR5 agonists equipped with quaternary ammonium have an improved hypoglycemic effect and reduced gallbladder filling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of Gut-Restricted Thiazolidine Agonists of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1, TGR5) [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonographic measurement of gallbladder volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edus.ucsf.edu [edus.ucsf.edu]
improving metabolic stability of TGR5 Receptor Agonist 3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving TGR5 Receptor Agonist 3, with a focus on improving its metabolic stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental evaluation of this compound's metabolic stability.
Issue 1: High in vitro clearance of this compound in liver microsomes.
-
Question: My in vitro assay with liver microsomes shows that this compound is rapidly metabolized. How can I confirm this and what are the next steps?
-
Answer:
-
Confirm Microsomal Activity: Ensure the metabolic activity of your liver microsomes by running positive controls with known substrates for major CYP450 enzymes (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6). Consistent and expected metabolism of these controls validates the assay conditions.[1][2]
-
Investigate Cofactor Dependence: Perform the assay in the presence and absence of NADPH.[3][4] If metabolism is significantly reduced without NADPH, it suggests the involvement of NADPH-dependent enzymes like cytochrome P450s.
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. Understanding the metabolic pathways can guide structural modifications to block these metabolic "hotspots."[5]
-
Consider Species Differences: If using microsomes from different species (e.g., human, rat, mouse), compare the metabolic rates. Significant differences can inform the choice of animal models for in vivo studies.[6]
-
Issue 2: Inconsistent results in in vivo pharmacokinetic studies.
-
Question: I am observing high variability in the plasma concentrations of this compound in my animal studies. What could be the cause?
-
Answer:
-
Check Formulation and Dosing: Ensure the compound is fully solubilized in the vehicle and that the dosing procedure is consistent across all animals. For oral dosing, consider factors like food effects by standardizing the fasting state of the animals.
-
Assess Bioavailability: If not already done, determine the absolute bioavailability by comparing the area under the curve (AUC) from oral and intravenous (IV) administration.[7] Low bioavailability could be due to poor absorption or high first-pass metabolism.
-
Evaluate Protein Binding: High plasma protein binding can affect the free fraction of the compound available for metabolism and action. Determine the extent of plasma protein binding to better interpret the total plasma concentrations.
-
Consider Gut Microbiota Interaction: The gut microbiota can metabolize drugs and influence bile acid profiles, which in turn can affect TGR5 signaling.[8] Although complex to control, being aware of this potential variable is important.
-
Issue 3: Off-target effects observed in vivo, such as gallbladder filling.
-
Question: My in vivo studies with this compound are showing significant gallbladder filling. How can I mitigate this?
-
Answer:
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship for both the desired therapeutic effect (e.g., GLP-1 secretion) and the side effect.[9][10] It may be possible to find a therapeutic window where the desired effects are observed without significant gallbladder filling.
-
Gut-Restricted Analogs: One of the main strategies to avoid systemic side effects like gallbladder filling is to design analogs of the TGR5 agonist that are gut-restricted.[11][12] This can be achieved by increasing polarity or molecular weight to limit absorption from the GI tract.[12]
-
Combination Therapy: Consider co-administering the TGR5 agonist with other agents that may counteract the side effect or allow for a lower, more targeted dose of the agonist.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: TGR5 is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs protein.[12][13] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp).[11][14] Elevated cAMP then activates Protein Kinase A (PKA) and other downstream effectors, which mediate the physiological responses.[12][14] In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[11][12][14]
Q2: Why is metabolic stability a concern for TGR5 agonists?
A2: Poor metabolic stability can lead to rapid clearance of the compound from the body, resulting in a short duration of action and low systemic exposure after oral administration.[7] This necessitates higher or more frequent dosing, which can increase the risk of off-target effects.[15] Improving metabolic stability is crucial for developing an orally bioavailable drug with a favorable pharmacokinetic profile.
Q3: What are the common strategies to improve the metabolic stability of a TGR5 agonist?
A3: Strategies to improve metabolic stability often involve medicinal chemistry approaches. Once the metabolic hotspots on the molecule are identified, chemists can make structural modifications to block these sites of metabolism. This can include:
-
Introducing fluorine atoms or other electron-withdrawing groups at or near the site of metabolism to alter the electronic properties of the molecule.
-
Replacing metabolically liable groups with more stable isosteres.
-
Altering the overall conformation of the molecule to hinder its access to metabolic enzymes.
Q4: Are there any known liabilities or challenges associated with targeting the TGR5 receptor?
A4: Yes, a significant challenge with systemic TGR5 activation is the potential for side effects due to the receptor's broad tissue distribution.[9][16] The most commonly cited adverse effect is gallbladder filling, which can increase the risk of gallstones.[10][15] Other potential concerns that require careful monitoring include effects on the cardiovascular system and potential for pruritus (itching).[8]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data for a potent and orally efficacious TGR5 agonist, which can be used as a reference for "this compound".
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | Rat | 10 mg/kg, PO | 1.8 ± 0.4 µM | [7] |
| Mouse | 10 mg/kg, PO | 2.5 µM | [7] | |
| Tmax | Rat | 10 mg/kg, PO | 2.0 ± 0.0 h | [7] |
| Mouse | 10 mg/kg, PO | 1.0 h | [7] | |
| AUC(0-t) | Rat | 10 mg/kg, PO | 10.9 ± 1.1 µMh | [7] |
| Mouse | 10 mg/kg, PO | 10.2 µMh | [7] | |
| Half-life (t½) | Rat | 3 mg/kg, IV | 3.5 ± 0.4 h | [7] |
| Mouse | 3 mg/kg, IV | 2.8 h | [7] | |
| Clearance (CL) | Rat | 3 mg/kg, IV | 12.3 ± 1.4 mL/min/kg | [7] |
| Mouse | 3 mg/kg, IV | 21.0 mL/min/kg | [7] | |
| Bioavailability (F%) | Rat | 10 mg/kg, PO | 54% | [7] |
| Mouse | 10 mg/kg, PO | 56% | [7] |
Experimental Protocols
1. In Vitro Metabolic Stability in Liver Microsomes
This protocol is for determining the in vitro half-life and intrinsic clearance of this compound using liver microsomes.
-
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the agonist in phosphate buffer. The final concentration in the incubation should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).[3]
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the working solution of this compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[17]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[2]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is calculated from the half-life and the protein concentration.[17]
-
2. In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and bioavailability.
-
Materials:
-
This compound
-
Appropriate vehicle for intravenous (IV) and oral (PO) administration
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Fast the mice overnight before dosing but allow access to water.
-
Divide the mice into two groups for IV and PO administration.
-
IV Administration: Administer a single bolus dose of this compound (e.g., 3 mg/kg) via the tail vein.
-
PO Administration: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract the agonist from the plasma samples, standards, and QCs using protein precipitation or another suitable method.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and clearance. Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[7]
-
Visualizations
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
References
- 1. Discovery and characterization of small-molecule TGR5 ligands with agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mercell.com [mercell.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 10. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 13. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: TGR5 Agonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGR5 agonist 3, particularly addressing challenges related to its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of TGR5 agonist 3 after oral administration in our animal models. What are the potential reasons for this poor oral bioavailability?
A1: Poor oral bioavailability is a common challenge for many drug candidates and can be attributed to several factors. For TGR5 agonist 3, the primary reasons are likely related to its physicochemical properties, which affect its absorption in the gastrointestinal (GI) tract. The main contributing factors fall into two categories:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids, which is a prerequisite for absorption. Many modern drug candidates, including certain TGR5 agonists, are lipophilic and exhibit poor water solubility.[1][2]
-
Poor Membrane Permeability: The compound, even if dissolved, may not efficiently pass through the intestinal epithelial cell membrane to enter the bloodstream. Factors influencing this include molecular size, hydrogen bonding capacity, and interaction with efflux transporters.[3][4]
According to the Biopharmaceutics Classification System (BCS), compounds with low solubility and low permeability are classified as BCS Class IV, posing the most significant challenges for oral drug development.[5] It is crucial to first determine the solubility and permeability of TGR5 agonist 3 to identify the primary barrier to its oral absorption.
Q2: How can we experimentally determine the solubility and permeability of TGR5 agonist 3 in the lab?
A2: Standard in vitro assays can provide quantitative data on the solubility and permeability of your compound. These experiments are essential for diagnosing the cause of poor oral bioavailability.
Solubility Assessment
A common method to determine thermodynamic solubility is the shake-flask method .[6][7]
Experimental Protocol: Shake-Flask Solubility Assay
-
Preparation of Buffers: Prepare buffers at different pH values relevant to the GI tract (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid).[4][6]
-
Sample Preparation: Add an excess amount of TGR5 agonist 3 to a vial containing a known volume of the prepared buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, filter it, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[7]
Permeability Assessment
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption in humans.[4][6]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer, which typically takes about 21 days.[4][6]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add TGR5 agonist 3 (dissolved in a suitable transport medium) to the apical (AP) side of the Transwell®.
-
At specified time intervals, take samples from the basolateral (BL) compartment.
-
Analyze the concentration of the compound in the BL samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical): Perform the experiment in the reverse direction to assess active efflux.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
A workflow for this experimental approach is outlined below.
Q3: Our data confirms that TGR5 agonist 3 has low aqueous solubility. What formulation strategies can we employ to improve its oral bioavailability?
A3: For compounds with solubility-limited absorption, several formulation strategies can be explored to enhance their dissolution rate and concentration in the GI tract.[2][5] The choice of strategy will depend on the specific physicochemical properties of TGR5 agonist 3.
Summary of Formulation Strategies for Poorly Soluble Drugs
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2][8] | Applicable to crystalline compounds; well-established techniques (micronization, nanosizing). | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which enhances solubility and dissolution.[2][9] | Can significantly increase apparent solubility and dissolution rate. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle. Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the GI tract, facilitating dissolution and absorption.[5][8] | Can improve solubility of lipophilic drugs and may enhance absorption via lymphatic pathways. | Potential for drug precipitation upon dilution in GI fluids; requires careful selection of lipids and surfactants. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[2][5] | Effective for a wide range of molecules; can improve both solubility and stability. | Limited by the stoichiometry of complexation and the size of the drug molecule. |
| Prodrug Approach | A bioreversible derivative of the parent drug is synthesized with improved solubility. The prodrug is converted back to the active parent drug in vivo.[1][5] | Can overcome fundamental solubility issues by modifying the molecule itself. | Requires careful design to ensure efficient and predictable in vivo conversion. |
A logical approach to selecting a suitable formulation strategy is outlined in the diagram below.
Q4: What is the signaling pathway of TGR5, and why is it relevant for our experiments?
A4: TGR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating metabolism.[10][11][12] Understanding its signaling pathway is essential for designing appropriate pharmacodynamic assays and interpreting your results.
Upon binding of an agonist, such as TGR5 agonist 3, the receptor undergoes a conformational change and activates an associated Gαs protein.[13][14] This triggers a cascade of intracellular events:
-
Adenylate Cyclase Activation: The activated Gαs protein stimulates adenylate cyclase (AC).
-
cAMP Production: AC converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[13][15]
-
Downstream Effectors: The increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA).[14][15]
-
Physiological Response: In intestinal enteroendocrine L-cells, this pathway leads to the transcription and secretion of glucagon-like peptide-1 (GLP-1).[14][15] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, making TGR5 an attractive target for type 2 diabetes.[12][16]
A diagram of the TGR5 signaling pathway is provided below.
This pathway explains why measuring GLP-1 levels is a key pharmacodynamic endpoint for TGR5 agonists.[17] Even with low systemic exposure, a gut-restricted agonist could still effectively activate TGR5 in the intestine and elicit a therapeutic effect through GLP-1 release.[18][19]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. scienceopen.com [scienceopen.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. The bile acid membrane receptor TGR5: a novel pharmacological target in metabolic, inflammatory and neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OL3, a novel low-absorbed TGR5 agonist with reduced side effects, lowered blood glucose via dual actions on TGR5 activation and DPP-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TGR5 Receptor Agonist 3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TGR5 Receptor Agonist 3. The information is designed to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound, also known as Compound 19, is a selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1).[1][2] It is characterized as a "soft-agent" with reduced gallbladder-filling effects compared to other TGR5 agonists, indicating a more favorable safety profile.[1]
Q2: What is the mechanism of action for this compound?
This compound activates the TGR5 receptor, a cell membrane receptor for bile acids. This activation stimulates various downstream signaling pathways, primarily through Gαs and Gαi proteins.[3] The most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade plays a crucial role in processes like glucagon-like peptide-1 (GLP-1) secretion.[4][5][6]
Q3: What are the common applications of this compound in research?
Researchers commonly use this compound to investigate metabolic disorders such as type 2 diabetes and obesity.[7][8] Its ability to stimulate GLP-1 secretion makes it a valuable tool for studying glucose homeostasis and insulin (B600854) sensitivity.[4][5][9] Additionally, due to TGR5's role in inflammation and energy expenditure, this agonist is also used in studies related to inflammatory diseases and liver conditions.[10][11]
Troubleshooting Guide
Problem 1: Inconsistent or no GLP-1 secretion observed in cell culture experiments.
-
Possible Cause 1: Suboptimal cell line.
-
Possible Cause 2: Incorrect agonist concentration.
-
Recommendation: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended. For instance, concentrations between 10-50µM for 2 hours have been shown to promote GLP-1 secretion in fetal rat intestinal cells and NCI-H716 cells.[1]
-
-
Possible Cause 3: Issues with the GLP-1 assay.
-
Recommendation: Verify the sensitivity and specificity of your GLP-1 detection kit. Ensure proper sample handling and storage to prevent peptide degradation.
-
Problem 2: Unexpected side effects observed in animal models, such as gallbladder filling.
-
Possible Cause 1: High dosage of the agonist.
-
Recommendation: Although this compound is designed to have reduced gallbladder effects, high doses may still induce this side effect.[1] It is crucial to perform a dose-escalation study to find the optimal therapeutic window that minimizes side effects. Studies have shown that other TGR5 agonists can cause gallbladder filling at doses that also induce the desired glucoregulatory effects.[8]
-
-
Possible Cause 2: Species-specific differences.
Problem 3: Variability in in vivo glucose-lowering effects.
-
Possible Cause 1: Differences in animal fasting protocols.
-
Recommendation: Standardize the fasting period for all animals before the experiment. For example, a common protocol involves overnight fasting before oral gavage of the agonist.[1]
-
-
Possible Cause 2: Route of administration and pharmacokinetics.
-
Possible Cause 3: Influence of gut microbiota.
-
Recommendation: The composition of the gut microbiota can influence TGR5-mediated effects.[12] Be mindful of the animals' housing conditions and diet, as these can alter the gut microbiome and potentially impact experimental outcomes.
-
Quantitative Data
Table 1: Potency of this compound
| Receptor | EC50 |
| Human TGR5 (hTGR5) | 16.4 nM |
| Mouse TGR5 (mTGR5) | 209 nM |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetic Parameter of this compound
| Species | Dose | Route of Administration | Cmax | Time to Cmax |
| Male ICR Mice | 50 mg/kg | Oral Gavage | 0.003 µg/mL | 1 hour |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay
-
Cell Culture: Culture NCI-H716 cells in an appropriate medium until they reach the desired confluence.
-
Transfection (Optional): For reporter assays, transiently transfect cells with a human TGR5 expression vector and a CRE-Luc reporter vector.[5]
-
Starvation: Prior to the experiment, starve the cells in a serum-free medium for a defined period (e.g., 2 hours).
-
Agonist Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) for a specified duration (e.g., 2 hours).[1] Include a vehicle control (e.g., DMSO).
-
Supernatant Collection: Collect the cell culture supernatant.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the GLP-1 levels to the total protein content of the cells and compare the results from the agonist-treated groups to the vehicle control.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimatization: Acclimatize male ICR mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Agonist Administration: Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage.[1]
-
Glucose Challenge: After a specific time following agonist administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group to assess glucose tolerance.
Visualizations
Caption: TGR5 Gαs-cAMP-PKA signaling pathway leading to GLP-1 secretion.
Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).
Caption: Troubleshooting logic for inconsistent GLP-1 secretion in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: TGR5 Receptor Agonist 3 (Compound 19)
Welcome to the technical support center for TGR5 Receptor Agonist 3, also known as Compound 19. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this selective TGR5 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 19)?
A1: this compound (Compound 19) is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). It is designed as a "soft drug," which means it is metabolized into an inactive form after exerting its therapeutic effect, potentially reducing systemic side effects.[1]
Q2: What is the primary mechanism of action for this compound?
A2: Upon binding to TGR5, the agonist primarily activates the Gαs subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn trigger various downstream signaling pathways.[2][3] In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1).[1][4]
Q3: What are the reported EC50 values for this compound?
A3: The potency of this compound varies between species. The reported half-maximal effective concentration (EC50) values are:
Q4: What makes this compound different from other TGR5 agonists?
A4: A significant challenge with many TGR5 agonists is the on-target side effect of gallbladder filling, which can increase the risk of gallstones.[5][6] this compound is specifically designed as a "soft agent" to have reduced gallbladder-filling effects, offering a potentially better safety profile for in vivo studies.[1]
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has been demonstrated to activate TGR5 and promote GLP-1 secretion in fetal rat intestinal cells (FRIC) and the human NCI-H716 cell line in a dose-dependent manner.[1]
Troubleshooting Guide
This guide addresses potential unexpected results and common issues that may arise during experiments with this compound.
| Issue / Unexpected Result | Potential Cause | Recommended Action |
| Lower than expected potency (higher EC50) in vitro. | Species-specific differences: The agonist is significantly more potent on human TGR5 than mouse TGR5.[1] Ensure the correct species of TGR5 is being targeted in your assay. | Use a cell line expressing human TGR5 for optimal potency. If using a mouse cell line, a higher concentration of the agonist will be required to achieve the desired effect. |
| Cell line-specific TGR5 expression: The level of TGR5 expression can vary significantly between cell lines, affecting the magnitude of the response. | Confirm TGR5 expression levels in your chosen cell line via qPCR or Western blot. Consider using a cell line known to have robust TGR5 expression, such as NCI-H716, or a stably transfected cell line. | |
| Compound stability: Improper storage or handling may lead to degradation of the agonist. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. | |
| Variability in downstream signaling (e.g., inconsistent ERK or AKT activation). | Cell-type specific signaling pathways: TGR5 can couple to different G proteins (Gαs or Gαi) depending on the cell type, leading to different downstream effects. For example, in ciliated cholangiocytes, TGR5 activation can decrease cAMP and activate ERK, while in non-ciliated cholangiocytes, it increases cAMP and can inhibit ERK.[7][8] | Carefully characterize the TGR5 signaling pathways in your specific cell model. Measure both cAMP levels and the phosphorylation status of key signaling proteins like ERK, AKT, and CREB to understand the predominant pathway. |
| Crosstalk with other receptors: Bile acid signaling pathways are complex and can involve crosstalk between TGR5 and other receptors, such as the farnesoid X receptor (FXR).[4][9][10] | Be aware of the potential for crosstalk, especially when using endogenous bile acids as controls. This compound is designed to be selective, but it's good practice to consider potential off-target effects in your experimental design. | |
| Discrepancy between in vitro and in vivo results. | Pharmacokinetics and metabolism: As a "soft drug," this compound is designed to be rapidly metabolized in vivo.[1] This can lead to a shorter duration of action than might be expected from in vitro studies. | For in vivo experiments, consider the route of administration and dosing schedule carefully. It may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen to achieve the desired therapeutic window. |
| Gut microbiota influence: The gut microbiota can metabolize bile acids, which are the endogenous ligands for TGR5. This can influence the overall signaling environment in vivo. | While less of a direct issue for a synthetic agonist, be mindful of the complex in vivo environment when interpreting results. | |
| Unexpected cell proliferation or apoptosis. | Activation of proliferative or anti-apoptotic pathways: In some cell types, TGR5 activation has been linked to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 pathway, which can promote proliferation.[7] TGR5 signaling can also have anti-apoptotic effects. | If you observe unexpected changes in cell number, assess the activation of proliferative (e.g., ERK, AKT) and apoptotic (e.g., caspase activity) pathways. |
Experimental Protocols
In Vitro GLP-1 Secretion Assay
This protocol is adapted for use with an enteroendocrine cell line such as NCI-H716.
Materials:
-
NCI-H716 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% BSA
-
This compound (Compound 19) stock solution (in DMSO)
-
Positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA)
-
GLP-1 ELISA kit
Procedure:
-
Seed NCI-H716 cells in a 24-well plate and grow to 80-90% confluency.
-
On the day of the experiment, gently wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1 hour at 37°C.
-
Aspirate the buffer and add fresh KRBB containing different concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
cAMP Measurement Assay
This protocol describes the measurement of intracellular cAMP levels in response to TGR5 activation.
Materials:
-
HEK293 cells stably expressing human TGR5 (or other suitable cell line)
-
Culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
This compound (Compound 19) stock solution (in DMSO)
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed the TGR5-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound. Include vehicle and positive controls.
-
Incubate for 30 minutes at room temperature or 37°C (optimize for your cell line).
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit, following the manufacturer's protocol.
-
Generate a dose-response curve to determine the EC50 of the agonist.
Signaling Pathways and Experimental Workflow
TGR5 Signaling Pathways
Experimental Workflow for In Vitro Characterization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. physoc.org [physoc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis | Semantic Scholar [semanticscholar.org]
- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TGR5 Agonist 3 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TGR5 agonist 3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TGR5 agonists like TGR5 agonist 3?
TGR5 (Takeda G protein-coupled receptor 5), also known as GPBAR1, is a G protein-coupled receptor activated by bile acids.[1] TGR5 agonists, such as TGR5 agonist 3, bind to this receptor, initiating a cascade of intracellular signaling events.[1] The canonical pathway involves the coupling of TGR5 to a stimulatory Gα protein (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1][4]
Key downstream effects of TGR5 activation include:
-
Stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells, which plays a crucial role in regulating glucose homeostasis.[1][5][6][7]
-
Increased energy expenditure in brown adipose tissue and muscle.[8]
-
Modulation of inflammatory responses , often through the inhibition of the NF-κB pathway.[2][7]
Depending on the cell type, TGR5 can also couple to other G proteins, such as Gαi or Gαq, leading to varied downstream signaling.[8]
Q2: What are the reported potencies for TGR5 agonist 3?
TGR5 Receptor Agonist 3 (also referred to as Compound 19) is a potent agonist with selectivity for the human TGR5 receptor.[9]
| Receptor | EC50 |
| Human TGR5 (hTGR5) | 16.4 nM |
| Mouse TGR5 (mTGR5) | 209 nM |
Q3: What are the key in vitro assays to characterize the activity of TGR5 agonist 3?
Several in vitro assays are essential for characterizing the activity of TGR5 agonist 3:
-
TGR5 Activation Assay: This is typically performed in a cell line (e.g., HEK293) stably expressing the TGR5 receptor and a cAMP response element (CRE) driving a reporter gene like luciferase.[10] Agonist binding will lead to an increase in luciferase activity.
-
cAMP Measurement Assay: This assay directly quantifies the increase in intracellular cAMP levels following agonist stimulation in TGR5-expressing cells.[6][11]
-
GLP-1 Secretion Assay: Human enteroendocrine cell lines, such as NCI-H716, are used to measure the amount of GLP-1 secreted into the culture medium upon treatment with the agonist.[9][10][11]
-
Cell Permeability Assay: A Caco-2 cell monolayer model can be used to assess the intestinal permeability of the compound, which is crucial for determining its potential for systemic absorption.[10]
-
Glucose Uptake Assay: CHO-K1 cells transfected with TGR5 can be used to evaluate the agonist's effect on glucose uptake.[12]
Q4: What are the recommended in vivo models and primary endpoints to assess the efficacy of TGR5 agonist 3?
The primary in vivo model for assessing the efficacy of TGR5 agonist 3 in the context of metabolic diseases is the mouse.
-
Animal Models: Commonly used mouse strains include ICR, C57BL/6, and diabetic models like ob/ob mice.[10][11][13]
-
Primary Efficacy Endpoint: The most common efficacy endpoint is the improvement of glucose tolerance, which is assessed using an Oral Glucose Tolerance Test (OGTT) .[10][11][13]
-
Pharmacodynamic Endpoints:
-
Safety/Side Effect Endpoint: A critical endpoint to evaluate is gallbladder filling , as this is a known side effect of systemic TGR5 activation.[9][10][14]
Troubleshooting Guide
Q5: My in vitro results show high potency, but I'm not seeing the expected glucose-lowering effect in vivo. What could be the issue?
Several factors could contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, preventing it from reaching the target tissue at a sufficient concentration.[4] Consider performing pharmacokinetic studies to determine the compound's exposure.
-
Species Selectivity: As shown in the table above, TGR5 agonist 3 is significantly more potent on human TGR5 than mouse TGR5.[9] The dose administered to mice might not be high enough to sufficiently engage the mouse TGR5 receptor. Dose-response studies are crucial.
-
Target Engagement: Confirm that the agonist is reaching the intestinal L-cells and stimulating GLP-1 secretion in vivo. Measure plasma GLP-1 levels after administration.
-
Gallbladder Filling: TGR5 activation can cause gallbladder filling, which can be a dose-limiting side effect.[10][14][15] It's possible that the dose required for a significant glucose-lowering effect also causes unacceptable gallbladder-related side effects. It is important to assess both efficacy and side effects at various doses.
Q6: I'm observing significant gallbladder filling in my mouse studies. How can I mitigate this?
Gallbladder filling is a common on-target side effect of systemic TGR5 activation.[14][15]
-
Dose Optimization: Carefully titrate the dose to find a therapeutic window where glucose-lowering effects are observed without significant gallbladder filling.
-
Intestinal Targeting: TGR5 agonist 3 is described as a "soft-agent" designed for reduced systemic exposure.[9] However, if systemic side effects are still an issue, consider alternative formulations or strategies to further restrict the compound's action to the intestine.[10][15][16]
-
Assess Time Course: Investigate the time course of both the desired effects (GLP-1 secretion, glucose lowering) and the side effects (gallbladder filling) to see if there is a temporal window for therapeutic benefit.
Q7: I'm seeing variable or unexpected results in my OGTT experiments, such as an increase in blood glucose at lower doses. What could be the cause?
Unexpected responses in OGTTs can be complex.
-
Dose-Response Relationship: The dose-response for TGR5 agonists can be non-linear. Some studies have reported unexpected increases in blood glucose at lower doses.[15] A full dose-response study is essential to characterize the compound's effects.
-
Experimental Variability: Ensure that experimental conditions are tightly controlled. Factors such as fasting time, animal handling stress, and glucose administration technique can all impact OGTT results.
-
Off-Target Effects: While TGR5 agonist 3 is expected to be selective, at certain concentrations, off-target effects could contribute to unexpected physiological responses.
Q8: How do I handle compound stability and potential degradation?
Compound stability is critical for obtaining reliable and reproducible results.
-
Forced Degradation Studies: It is advisable to perform forced degradation studies under various stress conditions (e.g., oxidative, acidic, basic, thermal) to identify potential degradation products.[17]
-
Analytical Methods: Use validated analytical methods, such as HPLC, to assess the purity of your compound before each experiment and to check for degradation in your experimental samples.
-
Proper Storage: Store the compound under the recommended conditions (typically protected from light and moisture at a specified temperature) to prevent degradation.
Experimental Protocols
Protocol 1: In Vitro TGR5 Activation Assay using a CRE-Luciferase Reporter
-
Cell Culture: Maintain HEK293 cells stably expressing human TGR5 (hTGR5) and a CRE-luciferase reporter construct in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of TGR5 agonist 3 in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., a known TGR5 agonist).
-
Incubation: Incubate the plate for a specified period (e.g., 6 hours) at 37°C.
-
Luciferase Assay: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimation: Acclimate male ICR or C57BL/6 mice to the housing conditions for at least one week.
-
Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein (time 0).
-
Compound Administration: Administer TGR5 agonist 3 or vehicle orally (p.o.) by gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group. Compare the AUC of the agonist-treated groups to the vehicle group to determine the effect on glucose tolerance.
Visualizations
Caption: Canonical TGR5 signaling pathway upon agonist binding.
Caption: Experimental workflow for TGR5 agonist 3 evaluation.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OL3, a novel low-absorbed TGR5 agonist with reduced side effects, lowered blood glucose via dual actions on TGR5 activation and DPP-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of betulinic acid as an agonist of TGR5 receptor using a new in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 15. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gut-Restricted TGR5 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving gut-restricted Takeda G-protein-coupled receptor 5 (TGR5) agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing gut-restricted TGR5 agonists?
A1: The primary rationale is to minimize systemic side effects associated with broad TGR5 activation while still harnessing the therapeutic benefits of activating intestinal TGR5.[1][2][3][4][5] Systemic TGR5 agonists have been shown to cause adverse effects such as gallbladder filling and pruritus.[1] By designing agonists that are poorly absorbed from the gastrointestinal tract, their action is localized to the intestine, where they can stimulate glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells, leading to improved glucose homeostasis.[1][2][3][6]
Q2: What are the main on-target side effects of systemic TGR5 agonists that gut-restriction aims to avoid?
A2: The most significant on-target side effect of systemic TGR5 agonists is gallbladder filling.[1][5][7] TGR5 is highly expressed in the gallbladder epithelium, and its activation leads to gallbladder relaxation and filling.[5][7] This can increase the risk of gallbladder-related complications.[5] Gut-restricted agonists are designed to have minimal systemic exposure, thereby avoiding activation of TGR5 in the gallbladder.[1][4]
Q3: What is the signaling pathway activated by TGR5 in intestinal L-cells?
A3: In intestinal L-cells, TGR5 activation initiates a signaling cascade that leads to the secretion of GLP-1.[1] TGR5 is a G protein-coupled receptor (GPCR) that couples to Gαs.[8][9] Upon agonist binding, Gαs activates adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes the transcription of the proglucagon gene and the exocytosis of GLP-1-containing granules.[1]
Q4: Are there naturally occurring gut-restricted TGR5 agonists?
A4: Yes, research has identified endogenous bile acids that act as gut-restricted TGR5 agonists. One such example is cholic acid-7-sulfate (CA7S).[10][11][12][13] Studies have shown that after sleeve gastrectomy, the levels of CA7S increase in the gastrointestinal tract of both mice and humans.[10][11][12][13] CA7S has been demonstrated to be a TGR5 agonist that stimulates GLP-1 secretion and improves glucose tolerance in mice, while remaining confined to the gut, thus avoiding systemic side effects.[10][11][12][13]
Troubleshooting Guides
Problem 1: Inconsistent GLP-1 Secretion in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Cell line viability or passage number | Ensure NCI-H716 cells are within a low passage number and exhibit good viability. Regularly check for mycoplasma contamination. |
| Inadequate TGR5 expression | Verify TGR5 expression in your cell line using qPCR or Western blot. Some studies suggest that TGR5 expression can be induced by its agonists.[10] |
| Agonist degradation or instability | Prepare fresh agonist solutions for each experiment. If the agonist is susceptible to degradation, minimize light exposure and freeze-thaw cycles. |
| Suboptimal assay conditions | Optimize agonist concentration and incubation time. Perform a dose-response curve to determine the optimal concentration for GLP-1 secretion. |
| Issues with GLP-1 detection | Validate your GLP-1 ELISA or other detection methods with appropriate positive and negative controls. Ensure the antibody is specific for the active form of GLP-1. |
Problem 2: Unexpected Systemic Exposure of a Supposedly Gut-Restricted Agonist in Animal Studies
| Possible Cause | Troubleshooting Step |
| High dose leading to saturation of gut retention mechanisms | Perform a dose-escalation study to determine the dose at which systemic absorption occurs. Lower the administered dose if possible. |
| Formulation issues affecting gut retention | Evaluate the formulation of the agonist. Consider modifications to increase polarity or molecular weight to limit absorption.[4] |
| Increased intestinal permeability in the animal model | Assess intestinal permeability in your animal model, as disease states can alter gut barrier function. This can be done using methods like the lactulose/mannitol test. |
| Metabolism to an absorbable metabolite | Analyze plasma and urine for metabolites of the agonist. If a metabolite is being absorbed, this may require redesign of the parent compound. |
Problem 3: Lack of Efficacy in Improving Glucose Tolerance In Vivo
| Possible Cause | Troubleshooting Step |
| Insufficient target engagement in the gut | Measure the concentration of the agonist in the intestinal lumen to confirm it reaches the target site at an effective concentration. |
| Desensitization of TGR5 | Investigate the potential for receptor desensitization with chronic dosing. Consider intermittent dosing schedules. |
| Animal model not suitable | Ensure the chosen animal model is appropriate for studying TGR5-mediated effects on glucose metabolism. For example, some effects may be diet-dependent. |
| GLP-1 receptor desensitization or downregulation | If chronic GLP-1 secretion is induced, assess the sensitivity of the GLP-1 receptor in the pancreas and other tissues. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of TGR5 Agonists in Mice
| Compound | Dose | Route of Administration | Animal Model | Key Finding | Reference |
| RO5527239 | 30 mg/kg, twice daily for 10 days | Oral gavage | C57BL/6J mice | Increased colonic GLP-1 and GLP-2 content, leading to increased small intestinal weight. | [7] |
| Compound 18 | 3 mg/kg | Not specified | Wild-type mice | Significant increase in gallbladder bile weight. | [5] |
| Compound 18 | 30 mg/kg | Not specified | Wild-type mice | Significant GLP-1 secretion and lowering of glucose excursions in an OGTT. | [5] |
| Cholic acid-7-sulfate (CA7S) | Chronic administration | Not specified | Diet-induced obese mice | Improved systemic glucose clearance without affecting gallbladder weight. | [10] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of TGR5 Agonism and Gut-Restriction
This protocol is adapted from Chaudhari et al. (2021) and describes an intestinal co-culture system to assess TGR5 agonism, GLP-1 secretion, and intestinal permeability.[2][3][14]
1. Cell Culture and Co-culture Setup:
- Culture Caco-2 (human intestinal epithelial cells) and NCI-H716 (human enteroendocrine L-cells) cells separately in their respective recommended media.
- Seed Caco-2 cells onto Transwell inserts.
- After Caco-2 cells form a monolayer, add NCI-H716 cells to the apical side of the Transwell.
- Allow the co-culture to differentiate for several days.
2. TGR5 Agonist Treatment:
- Prepare a stock solution of the TGR5 agonist in a suitable solvent (e.g., DMSO).
- Dilute the agonist to the desired concentrations in cell culture medium.
- Add the agonist-containing medium to the apical side of the Transwell to mimic luminal exposure.
3. Measurement of GLP-1 Secretion:
- After the desired incubation time, collect the medium from the basolateral side of the Transwell.
- Measure the concentration of active GLP-1 in the basolateral medium using a commercially available ELISA kit.
4. Assessment of Gut-Restriction (Intestinal Permeability):
- Measure the transepithelial electrical resistance (TEER) of the co-culture monolayer before and after agonist treatment to assess barrier integrity.
- Alternatively, add a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow) to the apical side and measure its appearance in the basolateral medium over time.
- The amount of the test agonist that has crossed the monolayer into the basolateral chamber can also be quantified using LC-MS.
Protocol 2: In Vivo Evaluation of a Gut-Restricted TGR5 Agonist in Mice
This protocol outlines a general procedure to assess the in vivo efficacy and side effects of a gut-restricted TGR5 agonist.
1. Animal Model:
- Use a relevant mouse model, such as diet-induced obese (DIO) mice, to study metabolic effects.
- House the animals under standard conditions with a controlled light-dark cycle and access to food and water.
2. Agonist Administration:
- Administer the TGR5 agonist via oral gavage to mimic the intended clinical route.
- Include a vehicle control group.
3. Oral Glucose Tolerance Test (OGTT):
- Fast the mice overnight.
- Administer the TGR5 agonist or vehicle.
- After a set time (e.g., 30-60 minutes), administer a glucose bolus via oral gavage.
- Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- Measure blood glucose levels.
4. Measurement of Plasma GLP-1:
- Collect blood samples into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
- Separate plasma and measure active GLP-1 levels using an ELISA kit.
5. Assessment of Gallbladder Filling:
- At the end of the study, euthanize the mice.
- Carefully dissect and weigh the gallbladder. An increase in gallbladder weight relative to body weight is indicative of gallbladder filling.[5][7]
6. Pharmacokinetic Analysis:
- Collect blood samples at various time points after agonist administration.
- Measure the plasma concentration of the agonist using a validated analytical method like LC-MS/MS to determine systemic exposure.
Visualizations
Caption: TGR5 signaling pathway in intestinal L-cells leading to GLP-1 secretion.
References
- 1. mdpi.com [mdpi.com]
- 2. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [en.bio-protocol.org]
- 4. Discovery of Intestinal Targeted TGR5 Agonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuro‐humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 10. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of TGR5 Receptor Agonist 3 and INT-777 Efficacy
This guide provides a detailed comparison of the efficacy of TGR5 Receptor Agonist 3 and the well-characterized TGR5 agonist, INT-777. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TGR5 activation.
Note on Nomenclature: The term "this compound" is associated with a compound also referred to as "Compound 19" in some literature. However, direct comparative studies between Compound 19 and INT-777 are limited. This guide will focus on a distinct, novel small molecule TGR5 agonist, referred to as "compound 18" in a key comparative study, which has been directly evaluated against INT-777. Data for "this compound (Compound 19)" is also presented where available.
TGR5 Signaling Pathway
Activation of the Takeda G protein-coupled receptor 5 (TGR5) by agonists initiates a signaling cascade that plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses. Upon agonist binding, TGR5 couples to the Gαs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn mediate downstream effects such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of the TGR5 agonists.
In Vitro Efficacy: Compound 18 vs. INT-777
A direct comparison in mouse (STC-1) and human (NCI-H716) enteroendocrine cell lines demonstrates the superior potency of compound 18 over INT-777 in stimulating cAMP production and GLP-1 secretion in the mouse cell line[1].
| Agonist | Cell Line | Assay | EC50 |
| Compound 18 | STC-1 (mouse) | cAMP Production | 580 nM[1] |
| GLP-1 Secretion | 307 nM[1] | ||
| NCI-H716 (human) | cAMP Production | 3096 nM[1] | |
| GLP-1 Secretion | 2656 nM[1] | ||
| INT-777 | STC-1 (mouse) | cAMP Production | > 100 µM[1] |
| NCI-H716 (human) | cAMP Production | 0.82 µM (820 nM)[2] |
Note: The study did not test INT-777 for GLP-1 secretion due to its weak activity in the cAMP assay in STC-1 cells[1].
In Vitro Potency: this compound (Compound 19)
Data for "this compound (Compound 19)" indicates high potency for both human and mouse TGR5, although direct comparative data with INT-777 under the same experimental conditions is not available.
| Agonist | Receptor | EC50 |
| This compound (Compound 19) | Human TGR5 (hTGR5) | 16.4 nM[3] |
| Mouse TGR5 (mTGR5) | 209 nM[3] |
In Vivo Efficacy
Oral Glucose Tolerance Test (OGTT)
In a study with diet-induced obese (DIO) C57BL/6 mice, acute administration of compound 18 demonstrated a superior glucose-lowering effect compared to INT-777[1]. While chronic treatment with INT-777 has been shown to improve glucose tolerance, this effect is likely associated with weight loss[1]. In contrast, compound 18 showed a glucose-lowering effect that was independent of weight changes[1].
This compound (Compound 19) has been shown to promote the secretion of GLP-1 in plasma and regulate glucose metabolism homeostasis in male ICR mice[3].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Assay
This assay quantifies the intracellular accumulation of cAMP following TGR5 activation.
Protocol:
-
Cell Culture: Mouse STC-1 or human NCI-H716 cells are seeded in appropriate multi-well plates and cultured to a desired confluency.
-
Agonist Stimulation: Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Following this, cells are treated with varying concentrations of the TGR5 agonist (e.g., Compound 18 or INT-777) for a specified duration.
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[4][5]. The results are then used to calculate the EC50 value for each agonist.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine cells upon TGR5 agonist stimulation.
Protocol:
-
Cell Culture: STC-1 or NCI-H716 cells are cultured in multi-well plates.
-
Stimulation: Cells are washed and incubated in a buffer containing the test agonist at various concentrations for a set period (e.g., 2 hours)[3].
-
Supernatant Collection: The cell culture supernatant is collected.
-
GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit[5][6]. The data is then used to determine the EC50 for GLP-1 secretion.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo test evaluates the effect of a TGR5 agonist on glucose disposal.
Protocol:
-
Animal Acclimatization and Fasting: C57BL/6 mice are acclimated and then fasted overnight[1].
-
Agonist Administration: The mice are orally administered with the vehicle or the TGR5 agonist (e.g., compound 18 or INT-777) at a specified dose[1].
-
Glucose Challenge: After a set time post-agonist administration (e.g., 15 or 30 minutes), a bolus of glucose (e.g., 2 or 3 g/kg) is given orally[1].
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 20, 40, 60, and 120 minutes) after the glucose challenge, and blood glucose levels are measured using a glucometer[1].
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion[1].
Summary and Conclusion
The available data indicates that the novel small molecule TGR5 agonist, compound 18, is significantly more potent and efficacious than INT-777 in in vitro assays using a mouse enteroendocrine cell line[1]. This translates to superior glucose-lowering effects in an in vivo mouse model, independent of weight loss[1]. While "this compound (Compound 19)" also shows high potency, a direct comparative study with INT-777 is needed to definitively establish its relative efficacy. These findings highlight the potential for developing novel, highly potent TGR5 agonists for the treatment of metabolic diseases. However, it is important to consider potential side effects, such as gallbladder filling, which has been associated with systemic TGR5 activation[1].
References
- 1. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to TGR5 Receptor Agonists: Profiling TGR5 Receptor Agonist 3 Against Key Comparators
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of TGR5 Receptor Agonist 3 with other notable TGR5 agonists. This document provides a data-driven overview of their performance, supported by experimental details to aid in the selection of appropriate research tools.
Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects. A variety of agonists have been developed to modulate TGR5 activity, each with distinct potency, selectivity, and pharmacokinetic profiles. This guide focuses on comparing this compound to a panel of both synthetic and natural TGR5 agonists.
Performance Comparison of TGR5 Agonists
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized TGR5 agonists.
Table 1: In Vitro Potency (EC50) of TGR5 Agonists on Human and Murine TGR5
| Compound | Human TGR5 EC50 | Murine TGR5 EC50 | Reference |
| This compound | 16.4 nM | 209 nM | [1] |
| INT-777 | 0.82 µM | Not Reported | [2] |
| Betulinic Acid | 2.25 µM | Not Reported | [3] |
| Betulinic Acid Derivative (19dia2) | Potent (specific value not provided) | Not Reported | [4] |
| WB403 | 5.5 µM (CRE-luciferase) | Not Reported | [5] |
| Compound 6g | 57 pM | 62 pM | [6][7] |
Table 2: Selectivity Profile of TGR5 Agonists Against Farnesoid X Receptor (FXR)
| Compound | TGR5 Agonist Activity | FXR Agonist Activity (EC50) | Reference |
| This compound | Yes | Not Reported | |
| INT-777 | Yes | Not Reported | |
| Betulinic Acid | Yes | No response up to 100 µmol/L | [3] |
| Compound 6g | Yes | 6.4 µM | [6] |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent physiological effects.
Caption: TGR5 receptor activation and downstream signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of TGR5 agonists.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cyclic AMP following TGR5 activation.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TGR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
2. Agonist Treatment:
-
Prepare serial dilutions of the TGR5 agonists (e.g., this compound, INT-777) in serum-free DMEM containing a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
Aspirate the culture medium from the cells and add 100 µL of the agonist dilutions.
-
Incubate for 30 minutes at 37°C.
3. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 values using non-linear regression analysis.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity downstream of TGR5 activation.
1. Cell Culture and Transfection:
-
Co-transfect HEK293T cells with a TGR5 expression vector and a luciferase reporter plasmid containing a cAMP response element (CRE) promoter.
-
Plate the transfected cells in a 96-well plate.
2. Agonist Stimulation:
-
After 24 hours, replace the medium with serum-free medium containing the desired concentrations of TGR5 agonists.
-
Incubate for 6-8 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent kit.[8][9]
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
In Vivo GLP-1 Secretion in Mice
This experiment assesses the ability of TGR5 agonists to stimulate GLP-1 secretion in a physiological setting.
1. Animal Handling:
-
Use male C57BL/6 mice, fasted overnight.
-
Administer a DPP-4 inhibitor (e.g., sitagliptin) 30 minutes prior to the experiment to prevent GLP-1 degradation.[10][11][12]
2. Agonist and Glucose Administration:
-
Administer the TGR5 agonist orally or via intraperitoneal injection.
-
After a specified time (e.g., 30 minutes), perform an oral glucose tolerance test (OGTT) by administering a glucose solution (e.g., 2 g/kg) via oral gavage.[11]
3. Blood Sampling and GLP-1 Measurement:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 15, 30, 60 minutes) after the glucose challenge.
-
Collect blood into tubes containing a DPP-4 inhibitor and a protease inhibitor cocktail.
-
Centrifuge the blood to obtain plasma and store at -80°C.
-
Measure active GLP-1 levels in the plasma using a commercially available ELISA kit.
Conclusion
This compound demonstrates potent activation of human TGR5, with a lower potency for the murine ortholog. When compared to other agonists, it shows a favorable potency profile. For instance, it is significantly more potent than INT-777 and natural agonists like betulinic acid. Compound 6g, however, exhibits exceptionally high potency in the picomolar range. The selectivity of this compound against FXR is an important parameter that requires further investigation to fully assess its therapeutic potential and potential for off-target effects. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate the performance of these and other TGR5 agonists.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of betulinic acid, a novel and selective TGR5 agonist, and its synthetic derivatives: potential impact in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to the Therapeutic Effects of TGR5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of TGR5 Receptor Agonist 3 (represented by the well-characterized synthetic agonist INT-777) and other alternative TGR5 agonists. The information is supported by experimental data to aid in the evaluation and selection of compounds for further research and development.
Introduction to TGR5 and its Agonists
The Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1] Its activation stimulates intracellular cyclic AMP (cAMP) production, which in turn modulates a variety of physiological processes.[1][2] TGR5 is expressed in various tissues, including the intestines, liver, adipose tissue, and immune cells, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][3][4] TGR5 agonists are compounds that activate this receptor, initiating a cascade of downstream signaling events with therapeutic potential.[1]
Comparative Analysis of TGR5 Agonists
This section compares the in vitro potency and in vivo therapeutic effects of "this compound" (INT-777) with other synthetic and natural TGR5 agonists.
In Vitro Potency
The potency of TGR5 agonists is typically determined by measuring their half-maximal effective concentration (EC50) in cell-based assays that quantify the production of cAMP upon receptor activation. A lower EC50 value indicates higher potency.
| Agonist | Type | EC50 (µM) for human TGR5 | Reference |
| INT-777 (this compound) | Synthetic | 0.82 | [2][4][5] |
| SB-756050 | Synthetic | 1.3 | [3][6] |
| Oleanolic Acid | Natural | 2.2 | [7] |
| Betulinic Acid | Natural | 2.25 | [8] |
| Ursolic Acid | Natural | 1.1 | [7] |
| INT-767 (Dual FXR/TGR5 Agonist) | Synthetic | 0.68 | [9] |
In Vivo Therapeutic Effects
The therapeutic potential of TGR5 agonists has been evaluated in various preclinical animal models, primarily focusing on metabolic parameters.
| Agonist | Animal Model | Key Therapeutic Effects | Reference |
| INT-777 (this compound) | Diet-induced obese mice | Increased energy expenditure, reduced hepatic steatosis and adiposity, stimulated GLP-1 secretion. | [2][4][5] |
| Diabetic Goto Kakizaki rats | Decreased fasting glucose levels, increased glucose disposal rate and insulin (B600854) secretion. | [6] | |
| SB-756050 | Diabetic Goto Kakizaki rats | Decreased fasting glucose levels, increased glucose disposal rate and insulin secretion. | [6] |
| Oleanolic Acid | Mice on a high-fat diet | Improved glucose tolerance. | [10] |
| Betulinic Acid | Animal models | Antihyperglycemic effects. | [8] |
| Ursolic Acid | Type 1-like diabetic rats | Reduced hyperglycemia and increased GLP-1 secretion. | [11] |
| INT-767 (Dual FXR/TGR5 Agonist) | Mdr2-/- mice (cholangiopathy model) | Reduced liver injury, inflammation, and fibrosis. | [12] |
| db/db mice (NAFLD model) | Improved hepatic histology, decreased steatosis and inflammation. | [13] |
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that plays a crucial role in metabolic regulation. The binding of an agonist to TGR5 leads to the activation of Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[14] Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream effects such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and increased energy expenditure.[1][14]
Caption: TGR5 Receptor Signaling Pathway.
Experimental Workflow for T-GR5 Agonist Evaluation
The evaluation of a potential TGR5 agonist typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Experimental Workflow for TGR5 Agonist Evaluation.
Experimental Protocols
cAMP Production Assay
Objective: To determine the in vitro potency (EC50) of a TGR5 agonist.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid expressing human TGR5.
-
Compound Treatment: The transfected cells are seeded in a 96-well plate and incubated with serial dilutions of the test compound (TGR5 agonist). A known TGR5 agonist is used as a positive control.
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA) or a reporter gene assay where a cAMP response element drives the expression of a reporter protein like luciferase or alkaline phosphatase.[15][16][17]
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
GLP-1 Secretion Assay
Objective: To assess the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.
Methodology:
-
Cell Culture: Murine STC-1 or human NCI-H716 enteroendocrine cells are cultured in 24- or 48-well plates until they reach confluence.[18][19]
-
Cell Stimulation: The cells are washed and then incubated with the test compound at various concentrations for a specified time (e.g., 2 hours).[19] A positive control, such as a known GLP-1 secretagogue, is included.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[18]
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.[18]
-
Data Normalization: GLP-1 levels are often normalized to the total protein content in each well.[18]
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo effect of a TGR5 agonist on glucose homeostasis.
Methodology:
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6 or a diabetic model) are acclimatized and then fasted for a specific period (e.g., 5-6 hours or overnight) with free access to water.[20][21][22]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level (t=0).[20][21]
-
Compound Administration: The test compound or vehicle is administered to the mice, typically via oral gavage, at a predetermined time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally.[20][22]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[20][21][22]
-
Data Analysis: The blood glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall glucose tolerance. A reduction in the AUC indicates improved glucose handling.
Conclusion
TGR5 receptor agonists represent a promising therapeutic strategy for metabolic and inflammatory diseases. As demonstrated in this guide, "this compound" (INT-777) and other agonists exhibit potent in vitro activity and beneficial in vivo effects on glucose metabolism and related parameters. The provided experimental protocols offer a framework for the continued evaluation and development of novel TGR5-targeted therapies. Careful consideration of both efficacy and potential side effects, such as gallbladder filling, will be crucial in advancing these compounds towards clinical applications.
References
- 1. gubra.dk [gubra.dk]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Highly lipophilic 3-epi-betulinic acid derivatives as potent and selective TGR5 agonists with improved cellular efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INT-767-A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid activates the TGR5 receptor to enhance GLP-1 secretion in type 1-like diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SB756050 | GPCR19 | TargetMol [targetmol.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Measurements of GLP-1 release in STC-1 cells. [bio-protocol.org]
- 19. pure.au.dk [pure.au.dk]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. vmmpc.org [vmmpc.org]
- 22. Mouse blood glucose, oral glucose tolerance test and insulin tolerance test [bio-protocol.org]
A Comparative Analysis of TGR5 Agonists in Diabetic Models for Researchers
For researchers and drug development professionals navigating the landscape of TGR5 agonists for diabetes, this guide offers a comparative overview of three prominent compounds: the synthetic agonist INT-777, and the natural triterpenoids Betulinic Acid and Oleanolic Acid. This document synthesizes available preclinical data to facilitate an objective comparison of their performance in diabetic models.
TGR5, a G protein-coupled receptor, has emerged as a promising therapeutic target for type 2 diabetes due to its role in stimulating glucagon-like peptide-1 (GLP-1) secretion and modulating glucose homeostasis.[1][2] The agonists featured in this guide represent different approaches to activating this key receptor.
Performance Comparison in Diabetic Models
The following tables summarize the available quantitative data for INT-777, Betulinic Acid, and Oleanolic Acid from various preclinical studies. It is important to note that the data is compiled from different studies, which may employ varied diabetic models, dosages, and treatment durations. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of TGR5 Agonists
| Agonist | EC50 (µM) | Cell Line | Assay Type |
| INT-777 | Data not available from searched sources | - | - |
| Betulinic Acid | 1.04 | CHO-K1 (TGR5-transfected) | cAMP Assay |
| Oleanolic Acid | 1.42 | CHO-K1 (TGR5-transfected) | cAMP Assay |
Table 2: In Vivo Efficacy of TGR5 Agonists in Diabetic Rodent Models
| Agonist | Diabetic Model | Dosage | Treatment Duration | Change in Fasting Blood Glucose | Change in HbA1c |
| INT-777 | db/db mice | Data not available | Data not available | Decreased mitochondrial ROS generation | Data not available |
| Betulinic Acid | STZ-nicotinamide induced diabetic mice | 10, 20, 40 mg/kg | 2 weeks | Significant decrease | Data not available |
| Oleanolic Acid | STZ-induced diabetic mice | 0.1% or 0.2% of diet | 10 weeks | Dose-dependent decrease[1] | Dose-dependent decrease[1] |
Table 3: Effect of TGR5 Agonists on GLP-1 Secretion
| Agonist | Cell Line | Concentration | Fold Increase in GLP-1 Secretion (vs. control) |
| INT-777 | NCI-H716 | 1 µmol/L | Significant increase[3] |
| Betulinic Acid | NCI-H716 | Data not available | Induces GLP-1 secretion[4] |
| Oleanolic Acid | STC-1 | Data not available | Stimulates GLP-1 release |
Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols for the Oral Glucose Tolerance Test (OGTT) and an in vitro GLP-1 Secretion Assay.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of a TGR5 agonist to improve glucose disposal in a diabetic mouse model.
Protocol Summary:
-
Animal Model: Utilize a diabetic mouse model such as db/db mice or streptozotocin (B1681764) (STZ)-induced diabetic mice.
-
Acclimatization and Fasting: Acclimatize mice to handling. Prior to the test, fast the mice for a specified period (typically 6-8 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose levels (t=0) from tail vein blood using a glucometer.
-
TGR5 Agonist Administration: Administer the TGR5 agonist (e.g., INT-777, Betulinic Acid, or Oleanolic Acid) or vehicle control via oral gavage or intraperitoneal (IP) injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the agonist-treated group compared to the vehicle group indicates improved glucose tolerance.
In Vitro GLP-1 Secretion Assay using STC-1 or NCI-H716 Cells
Objective: To determine the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine L-cells.
Protocol Summary:
-
Cell Culture: Culture murine STC-1 or human NCI-H716 enteroendocrine cells in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into multi-well plates.
-
Pre-incubation/Starvation: Before stimulation, wash the cells and pre-incubate them in a serum-free or low-glucose medium for a defined period to establish a baseline.
-
Stimulation: Treat the cells with various concentrations of the TGR5 agonist (e.g., INT-777, Betulinic Acid, or Oleanolic Acid) or a vehicle control for a specified incubation time (e.g., 2 hours). A positive control, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), can also be included.[3]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Express the results as fold-change over the vehicle control to determine the stimulatory effect of the agonist.
Conclusion
The available preclinical data suggests that both synthetic and natural TGR5 agonists hold promise for the treatment of type 2 diabetes by enhancing GLP-1 secretion and improving glucose homeostasis. While INT-777 is a well-characterized synthetic agonist, natural compounds like Betulinic Acid and Oleanolic Acid present viable alternative scaffolds for drug development. However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and safety profiles of these compounds. The provided protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies in this competitive and rapidly evolving field.
References
- 1. Anti-glycative effects of oleanolic acid and ursolic acid in kidney of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betulinic acid reduces the complications of autoimmune diabetes on the body and kidney through effecting on inflammatory cytokines in C57BL/6 mice [vrf.iranjournals.ir]
A Head-to-Head Comparison of Synthetic TGR5 Agonists for Metabolic Disease Research
For researchers, scientists, and drug development professionals, the G-protein coupled bile acid receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and modulates inflammatory responses.[1][2] This has spurred the development of numerous synthetic TGR5 agonists. This guide provides a head-to-head comparison of key synthetic TGR5 agonists based on available preclinical data, focusing on their potency, selectivity, and cellular effects.
Quantitative Performance of Synthetic TGR5 Agonists
The potency and selectivity of synthetic TGR5 agonists are critical parameters for their therapeutic potential. The following table summarizes the half-maximal effective concentration (EC50) values for several prominent synthetic TGR5 agonists, indicating their potency in activating the human TGR5 receptor. Data has been compiled from various in vitro studies.
| Compound Name | Chemical Class | Human TGR5 EC50 | Selectivity Profile | Key Therapeutic Area(s) | Reference(s) |
| INT-777 | Semi-synthetic bile acid derivative | 0.82 µM - 3.44 µM | Selective for TGR5 over FXR | Diabetes, Obesity, NASH | [3][4] |
| SB-756050 | Small molecule | Not explicitly stated in provided abstracts, but evaluated in clinical trials | Selective TGR5 agonist | Type 2 Diabetes | [5] |
| BAR501 | Ursodeoxycholic acid derivative | ~1 µM | Selective TGR5 agonist | Metabolic Diseases | [6] |
| Compound 18 | Small molecule | 24.7 nM (mouse TGR5) | Highly selective for TGR5 over a panel of other receptors including FXR | Diabetes, Metabolic Diseases | [7] |
| Compound 6g | 2-thio-imidazole derivative | 57 pM | Selective for TGR5 over FXR (EC50 = 6.4 µM) | Type 2 Diabetes | [8] |
| XL-475 | Not specified | Data not available in provided abstracts | Intestinally targeted | Diabetes | [9] |
| OM8 | Not specified | 202 ± 55 nM (human TGR5), 74 ± 17 nM (mouse TGR5) | Potent and selective TGR5 agonist | Ulcerative Colitis | [10] |
Note: EC50 values can vary depending on the specific assay conditions, cell lines, and reporter systems used. It is crucial to consider the experimental context when comparing data from different sources.
TGR5 Signaling Pathway
TGR5 is a G-protein coupled receptor that primarily signals through the Gs alpha subunit (Gαs).[11][12] Upon agonist binding, TGR5 undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[11][13] These signaling cascades ultimately mediate the diverse physiological effects of TGR5 activation, including the secretion of GLP-1 from enteroendocrine L-cells.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. foundryjournal.net [foundryjournal.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. physoc.org [physoc.org]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of TGR5 Receptor Agonist Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency, represented by EC50 values, of various agonists for the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. The data presented is compiled from publicly available experimental findings and is intended to assist researchers in selecting appropriate compounds for their studies.
TGR5 Agonist Potency (EC50) Comparison
The following table summarizes the half-maximal effective concentration (EC50) values for a range of endogenous and synthetic TGR5 agonists. Lower EC50 values are indicative of higher potency. The data has been collated from various in vitro studies, and the specific cell lines and assay types used in the original experiments are noted where available.
| Agonist | Agonist Type | EC50 (µM) | Cell Line / Assay System |
| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | 0.33 | CHO cells expressing human TGR5[1] |
| Lithocholic acid (LCA) | Endogenous Bile Acid | 0.53 | CHO cells expressing human TGR5[1] |
| Deoxycholic acid (DCA) | Endogenous Bile Acid | 1.25 | Not specified[1] |
| Taurodeoxycholic acid (TDCA) | Endogenous Bile Acid | 0.79 | Not specified[1] |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | 6.71 | Not specified[1] |
| Taurochenodeoxycholic acid (TCDCA) | Endogenous Bile Acid | 1.92 | Not specified[1] |
| Cholic acid (CA) | Endogenous Bile Acid | 13.6 | Not specified[1] |
| Taurocholic acid (TCA) | Endogenous Bile Acid | 4.95 | Not specified[1] |
| Ursodeoxycholic acid (UDCA) | Endogenous Bile Acid | 36.4 | Not specified[1] |
| Tauroursodeoxycholic acid (TUDCA) | Endogenous Bile Acid | 30.0 | Not specified[1] |
| INT-777 | Synthetic | 0.82 | Not specified[2][3][4][5] |
| BAR501 | Synthetic | 1.0 | HEK293 cells overexpressing CRE and GPBAR1[6][7] |
| SB-756050 | Synthetic | 1.3 | Human receptor[8][9] |
| Oleanolic Acid | Natural Product | 1.42 - 2.25 | Not specified[1][10] |
| Betulinic Acid | Natural Product | 1.04 | Not specified[10] |
| Ursolic Acid | Natural Product | 1.43 | Not specified[10] |
TGR5 Signaling Pathway
Activation of the TGR5 receptor by an agonist initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. The receptor couples to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1).[11]
Experimental Protocols
The determination of TGR5 agonist potency (EC50) is typically performed using in vitro cell-based assays. The following are detailed methodologies for common experimental approaches.
Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assay
This assay measures the activation of the TGR5 signaling pathway by quantifying the expression of a reporter gene, SEAP, which is under the control of a cAMP response element (CRE).
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in a 96-well plate at an appropriate density.
-
Cells are co-transfected with a mammalian expression vector for human TGR5 and a reporter plasmid containing the Secreted Alkaline Phosphatase (SEAP) gene under the control of a cAMP-responsive element (CRE) promoter. Transfection is typically carried out using a suitable lipid-based transfection reagent.[12][13]
-
-
Agonist Treatment:
-
After 24 hours of incubation to allow for receptor and reporter expression, the culture medium is replaced with a serum-free medium containing various concentrations of the test agonist. A known TGR5 agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
-
Sample Collection and Processing:
-
Following an incubation period of 6 to 24 hours, an aliquot of the cell culture supernatant is collected.
-
To eliminate background from endogenous alkaline phosphatases, the supernatant is heat-inactivated at 65°C for 30 minutes.[12]
-
-
SEAP Activity Measurement:
-
A chemiluminescent SEAP substrate is added to the heat-inactivated supernatant.
-
The luminescence, which is proportional to the SEAP activity, is measured using a microplate luminometer.[12]
-
-
Data Analysis:
-
The luminescence data is plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Luciferase Reporter Gene Assay
Similar to the SEAP assay, the luciferase reporter assay quantifies the activity of a firefly luciferase reporter gene driven by a CRE promoter.
Detailed Steps:
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in a 96-well plate.
-
Cells are co-transfected with a TGR5 expression vector and a CRE-luciferase reporter vector. A control plasmid, such as a Renilla luciferase vector, can be co-transfected for normalization of transfection efficiency.[14]
-
-
Agonist Treatment:
-
After 24-48 hours, cells are treated with a serial dilution of the TGR5 agonist for a specified period (typically 4-6 hours).
-
-
Cell Lysis and Luciferase Assay:
-
The culture medium is removed, and cells are lysed using a specific lysis buffer.
-
The cell lysate is transferred to a white, opaque 96-well plate.
-
A luciferase assay reagent containing luciferin (B1168401) substrate is added to the lysate.[15][16]
-
-
Luminescence Detection:
-
The luminescence is immediately measured using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal (if applicable).
-
The normalized data is used to generate a dose-response curve, from which the EC50 value is calculated.
-
cAMP Measurement Assay
This assay directly measures the intracellular accumulation of cyclic AMP (cAMP) following agonist stimulation.
Detailed Steps:
-
Cell Culture:
-
Cells stably or transiently expressing the TGR5 receptor (e.g., CHO-K1 or HEK293) are seeded in a 96-well plate.
-
-
Agonist Stimulation:
-
The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
The cells are then stimulated with various concentrations of the TGR5 agonist for a short period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Quantification:
-
The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a cAMP-specific ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.[14]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are determined from the standard curve.
-
A dose-response curve of cAMP concentration versus agonist concentration is plotted to calculate the EC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INT-777 (S-EMCA) | TGR5 Agonist | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGR5 Receptor Agonist | Benchchem [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. med.emory.edu [med.emory.edu]
A Comparative Guide to T-Protein-Coupled Receptor 5 (TGR5) Agonists: Focus on TGR5 Receptor Agonist 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TGR5 Receptor Agonist 3 (also known as Compound 19) with other notable TGR5 agonists. The data presented is intended to facilitate informed decisions in drug discovery and development projects targeting the TGR5 receptor, a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1][2]
Introduction to TGR5
TGR5, a G protein-coupled receptor (GPCR), is activated by bile acids and plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[3] Upon activation, TGR5 stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in insulin (B600854) secretion and glucose control.[3]
Comparative Efficacy of TGR5 Agonists
The following table summarizes the in vitro potency (EC50 values) of this compound and other selected TGR5 agonists. EC50 represents the concentration of an agonist that gives half-maximal response.
| Agonist | Human TGR5 EC50 (nM) | Mouse TGR5 EC50 (nM) | Notes |
| This compound (Compound 19) | 16.4 | 209 | A "soft-agent" designed for reduced gallbladder filling effects.[4] |
| Lithocholic Acid (LCA) | 530 | - | A potent endogenous bile acid agonist.[5][6] |
| Taurolithocholic Acid (TLCA) | 330 | - | The most potent endogenous TGR5 agonist.[5][6] |
| Deoxycholic Acid (DCA) | 1010 | - | Endogenous bile acid agonist.[5] |
| Chenodeoxycholic Acid (CDCA) | 4430 | - | Endogenous bile acid agonist.[5] |
| Cholic Acid (CA) | 7720 | - | Endogenous bile acid agonist.[5] |
| INT-777 | Micromolar potency | - | A selective, semi-synthetic agonist.[6] |
| SB-756050 | - | - | A selective TGR5 agonist that has been tested in humans.[7] |
| Compound 6g | 0.057 | 0.062 | A potent and selective 2-thio-imidazole derivative.[8] |
Selectivity Profile
The selectivity of TGR5 agonists against other receptors is crucial for minimizing off-target effects. The farnesoid X receptor (FXR), another bile acid receptor, is often assessed for cross-reactivity.
| Agonist | TGR5 EC50 (nM) | FXR EC50 (µM) | Selectivity (FXR/TGR5) |
| Compound 6g | 0.057 | 6.4 | ~112,000-fold |
Pharmacokinetic Properties
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, influencing its efficacy and safety profile.
| Agonist | Key Pharmacokinetic Features |
| This compound (Compound 19) | Rapidly absorbed and metabolized in mice. Cmax of 0.003 µg/mL after a 50 mg/kg oral dose.[4] |
| SB-756050 | Readily absorbed in humans with nonlinear pharmacokinetics.[7] |
| Compound 6g | Favorable pharmacokinetic profile with good oral exposure and bioavailability.[8] |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade, primarily through the Gαs protein, leading to physiological effects such as GLP-1 secretion.
Caption: TGR5 receptor activation and downstream signaling cascade.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to characterize TGR5 agonists.
cAMP Measurement Assay Workflow
Caption: Workflow for a cyclic AMP (cAMP) measurement assay.
GLP-1 Secretion Assay Workflow
Caption: Workflow for a GLP-1 secretion assay.
Experimental Protocols
TGR5 cAMP Assay Protocol
This protocol is a general guideline for measuring intracellular cAMP levels following TGR5 activation.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGR5 agonists (test compounds and reference agonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-TGR5 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of the TGR5 agonists in assay buffer.
-
Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the phosphodiesterase inhibitor (e.g., 100 µM IBMX) to each well and incubate for 10 minutes. c. Add the diluted TGR5 agonists to the respective wells and incubate for 30 minutes at 37°C. d. Aspirate the medium and lyse the cells according to the lysis buffer manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value using a non-linear regression curve fit.
In Vitro GLP-1 Secretion Assay Protocol
This protocol describes a method to measure GLP-1 secretion from an enteroendocrine cell line.
Materials:
-
NCI-H716 or STC-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TGR5 agonists
-
Assay buffer (e.g., KRB buffer)
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Culture NCI-H716 cells in 24-well plates until they reach 80-90% confluency.
-
Assay: a. Wash the cells twice with assay buffer. b. Pre-incubate the cells in assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C. c. Replace the buffer with fresh assay buffer containing the DPP-IV inhibitor and various concentrations of the TGR5 agonists. d. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well. Plot the normalized GLP-1 concentration against the agonist concentration to determine the dose-response relationship.
TGR5 Luciferase Reporter Gene Assay Protocol
This assay measures the activation of a reporter gene driven by a cAMP response element (CRE) as an indirect measure of TGR5 activation.[4][7][9][10]
Materials:
-
HEK293 cells
-
TGR5 expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
TGR5 agonists
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector in a 96-well plate.[6] Incubate for 24-48 hours.
-
Agonist Treatment: Replace the medium with fresh medium containing serial dilutions of the TGR5 agonists. Incubate for 6 hours.
-
Luciferase Assay: a. Lyse the cells. b. Add luciferase assay reagent to the cell lysate. c. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of Natural vs. Synthetic TGR5 Agonists
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes, owing to its role in regulating energy expenditure, glucose homeostasis, and inflammation.[1][2] Activation of TGR5, a cell surface receptor for bile acids, triggers a cascade of signaling events that lead to beneficial metabolic effects, primarily through the secretion of glucagon-like peptide-1 (GLP-1).[3][4] This has spurred the exploration of both natural and synthetic TGR5 agonists, each with distinct profiles of efficacy, selectivity, and potential for therapeutic application.
This guide provides a comparative analysis of natural and synthetic TGR5 agonists, presenting key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of TGR5 Agonists
The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal possible response. The following tables summarize the EC50 values for a range of natural and synthetic TGR5 agonists as reported in the scientific literature.
Table 1: Natural TGR5 Agonists - Potency (EC50)
| Agonist | Chemical Class | EC50 (µM) | Source Organism/Class |
| Taurolithocholic acid (TLCA) | Bile Acid | 0.33 | Endogenous |
| Lithocholic acid (LCA) | Bile Acid | 0.53 | Endogenous |
| Deoxycholic acid (DCA) | Bile Acid | 1.01 | Endogenous |
| Chenodeoxycholic acid (CDCA) | Bile Acid | 4.43 | Endogenous |
| Cholic acid (CA) | Bile Acid | 7.72 | Endogenous |
| Betulinic acid | Triterpenoid | 1.04 | Olea europaea (Olive) |
| Oleanolic acid | Triterpenoid | 2.25 | Olea europaea (Olive) |
| Ursolic acid | Triterpenoid | 2.2 | Olea europaea (Olive) |
| 5β-scymnol | Marine Bile Compound | - | Marine organisms |
| Nomilin | Limonoid | - | Citrus fruits |
| Curcumin | Polyphenol | - | Curcuma longa (Turmeric) |
EC50 values can vary depending on the specific assay conditions and cell lines used.[5][6][7]
Table 2: Synthetic TGR5 Agonists - Potency (EC50)
| Agonist | Chemical Class | EC50 (nM) | Key Features |
| INT-777 | Bile Acid Derivative | 820 | Selective TGR5 agonist |
| Compound 6g | 2-thio-imidazole derivative | 0.057 | Potent and selective for human and mouse TGR5 |
| Compound 12 | 4-phenoxynicotinamide | 0.72 | Orally efficacious |
| Compound 31d | Imidazole derivative | 0.057 | Potent TGR5 agonist |
| Compound 24 | - | 2.3 | - |
| Compound 32a | Triazole derivative | 25 | - |
| RO5527239 | - | - | Specific TGR5 agonist |
Note the different units (nM vs µM) indicating the generally higher potency of synthetic agonists.[5][8][9]
TGR5 Signaling Pathway
Upon agonist binding, TGR5 activates a canonical G-protein signaling cascade. The receptor couples to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). In intestinal L-cells, this signaling pathway ultimately leads to the transcription of the proglucagon gene and the secretion of GLP-1.[1][3]
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 4. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TGR5 Receptor Agonist 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of TGR5 Receptor Agonist 3, a potent activator of the Takeda G-protein-coupled receptor 5 (TGR5).
Chemical Identity:
-
IUPAC Name: 3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
-
CAS Number: 1197300-24-5
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ | [1] |
| Molecular Weight | 361.2 g/mol | [1] |
| Solubility in DMSO | ~50 mg/mL | [2] |
| Solubility in Ethanol | ~30 mg/mL | [2] |
| EC₅₀ (cAMP formation in HEK293 cells) | 2.3 pM | [1] |
| IC₅₀ (CYP2C19 inhibition) | 316.2 nM | [1] |
| IC₅₀ (CYP3A4 inhibition) | 1,259 nM | [1] |
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following is a step-by-step guide for its proper disposal:
-
Waste Identification: All materials that have come into contact with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, should be considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated disposable items, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide"), the CAS number ("1197300-24-5"), and the primary hazard(s).
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected for disposal.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Experimental Protocols
TGR5 Activation Assessment via cAMP Assay in HEK293 Cells
This protocol describes a common method to assess the agonistic activity of this compound by measuring the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in human embryonic kidney (HEK293) cells engineered to express the TGR5 receptor.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture the TGR5-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to the desired concentrations. Also, prepare a solution of forskolin as a positive control.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the different concentrations of this compound or forskolin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for the time specified in the cAMP assay kit instructions (typically 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Visualizations
TGR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by a TGR5 agonist.
Caption: TGR5 agonist activation of the Gαs-cAMP-PKA signaling cascade.
Experimental Workflow for TGR5 Agonist Disposal
This diagram outlines the procedural steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling TGR5 Receptor Agonist 3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TGR5 Receptor Agonist 3. It includes detailed operational plans, disposal procedures, and experimental protocols to ensure safe and effective handling in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to proper safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following PPE and safety measures are required:
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. | Prevents skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields conforming to EN166 or NIOSH-approved goggles. | Protects eyes from potential splashes or aerosolized particles.[1] |
| Skin and Body Protection | Impervious laboratory coat or gown. | Provides a barrier against accidental spills and contamination.[1] |
| Hygiene Measures | Wash hands thoroughly after handling and before leaving the laboratory. | Prevents accidental ingestion and cross-contamination.[1] |
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
-
In case of eye contact: Flush eyes with water as a precaution. Seek medical attention if irritation develops.[1]
-
If swallowed: Rinse mouth with water and consult a physician.[1]
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound.
| Procedure | Guideline | Notes |
| Handling | Use personal protective equipment to avoid direct contact. | Handle in a well-ventilated area or under a chemical fume hood. |
| Storage | Store at -20°C upon receipt. | For long-term storage, aliquoting the compound is recommended to avoid repeated freeze-thaw cycles. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, vials) | Dispose of in a designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Do not dispose of through municipal drainage or landfill systems.[1] |
| General Guideline | All waste containing this compound should be disposed of by a licensed professional waste disposal service.[1] |
TGR5 Signaling Pathway
Activation of the Takeda G protein-coupled receptor 5 (TGR5) by an agonist initiates a downstream signaling cascade that plays a key role in metabolic regulation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
